Molecular weight and formula of 1,8-Naphthyridin-3-ylboronic acid
[1] Executive Summary 1,8-Naphthyridin-3-ylboronic acid is a high-value heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents. As a bioisostere of quinoline and isoquinoline der...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1,8-Naphthyridin-3-ylboronic acid is a high-value heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents. As a bioisostere of quinoline and isoquinoline derivatives, the 1,8-naphthyridine scaffold offers unique hydrogen-bonding capabilities (via the N1 and N8 nitrogens) and physicochemical properties that modulate potency and solubility in drug candidates.
This guide details the chemical identity, validated synthetic pathways, and critical application protocols for this compound, specifically designed for medicinal chemists and process engineers engaged in structure-activity relationship (SAR) campaigns.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound exists in equilibrium between its free boronic acid form and its cyclic trimeric anhydride (boroxine). Commercial preparations often contain varying ratios of these species, which revert to the monomeric acid species under aqueous reaction conditions.
1036379-05-1 (Pinacol Ester); Free acid often custom synthesized
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH (warm); Sparingly soluble in water
pKa (Calc)
~8.5 (Boronic acid ionization)
SMILES
OB(O)c1cc2ncccc2nc1
Synthetic Pathways & Production
The synthesis of 1,8-naphthyridin-3-ylboronic acid presents a challenge due to the electron-deficient nature of the naphthyridine ring, which makes the carbon-boron bond susceptible to protodeboronation. The most robust industrial route utilizes a Miyaura Borylation of the 3-bromo precursor, followed by controlled hydrolysis.
Validated Synthetic Workflow
Step 1: Precursor Synthesis (Friedländer Condensation)
Reaction of 2-aminopyridine-3-carbaldehyde with active methylene compounds (e.g., malonaldehyde equivalents) yields the 1,8-naphthyridine core. Selective bromination provides 3-bromo-1,8-naphthyridine .
Step 2: Miyaura Borylation
The 3-bromo intermediate undergoes Pd-catalyzed cross-coupling with bis(pinacolato)diboron (
).
Catalyst:
(Preferred for stability) or .
Base: Potassium Acetate (KOAc) – Anhydrous conditions are critical to prevent competitive debromination.
Solvent: 1,4-Dioxane or DMSO at 80–100°C.
Step 3: Hydrolysis (Optional)
The resulting pinacol ester is often used directly. If the free acid is required, oxidative hydrolysis using
in acetone/water is the standard mild deprotection method.
Synthesis Diagram
Figure 1: Step-wise synthetic route from aminopyridine precursors to the target boronic acid.
Applications in Drug Development
The 1,8-naphthyridine moiety acts as a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Suzuki-Miyaura Cross-Coupling Protocol
This compound is primarily used to install the naphthyridine ring onto aryl or heteroaryl halides. Due to the presence of two basic nitrogens, the standard Suzuki protocol requires modification to prevent catalyst poisoning.
(5 mol%) or XPhos Pd G3 (2 mol% for sterically hindered chlorides).
Base:
(3.0 eq) or (2.0 eq).
Solvent System: DME/Water (4:1) or Toluene/Ethanol/Water (2:1:1). The biphasic system helps solubilize the inorganic base and the polar boronic acid.
Conditions: Microwave irradiation at 110°C for 30–60 mins is superior to thermal heating, minimizing protodeboronation side products.
Therapeutic Case Study: Adenosine A2A Antagonists
Recent research highlights the use of 1,8-naphthyridin-3-ylboronic acid in synthesizing modulators for the Adenosine A2A receptor, a target for cancer immunotherapy and neurodegenerative diseases. The naphthyridine nitrogen atoms participate in critical hydrogen bonding interactions within the receptor pocket, mimicking the adenine core of the endogenous ligand.
Application Workflow Diagram
Figure 2: Workflow for utilizing 1,8-naphthyridin-3-ylboronic acid in high-throughput medicinal chemistry screening.
Handling, Stability & Storage
Boroxine Equilibrium: Like many heterocyclic boronic acids, this compound dehydrates to form a cyclic trimer (boroxine) upon storage. This is reversible. When calculating stoichiometry for reactions, assume the material is a mixture; using a slight excess (1.2–1.5 eq) ensures sufficient monomer concentration.
Protodeboronation: The 1,8-naphthyridine ring is electron-deficient. Under highly acidic conditions or prolonged heating in aqueous base, the C-B bond can cleave, yielding the unsubstituted 1,8-naphthyridine. Avoid strong acids.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The pinacol ester derivative is significantly more stable and is recommended for long-term storage.
References
PubChem. (7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid (Related Structure Data). National Library of Medicine. Available at: [Link]
GlobalChemMall. 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-naphthyridine (CAS 1036379-05-1).[1] Available at: [Link]
Google Patents.Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor (WO 2019/002606). Mentions use of 1,8-naphthyridin-3-ylboronic acid in Example synthesis.
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanisms and Protocols. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: 1,8-Naphthyridine-3-Boronic Acid vs. Pinacol Esters
Subtitle: Structural Dynamics, Stability Profiles, and Optimization of Pd-Catalyzed Cross-Couplings
Executive Summary
In medicinal chemistry, the 1,8-naphthyridine scaffold is a privileged structure, frequently serving as a bioisostere for quinolines in kinase inhibitors. However, the installation of the boronic acid moiety at the C3 position introduces significant handling challenges.
The core trade-off is Reactivity vs. Processability .
1,8-Naphthyridine-3-boronic acid (Free Acid): Exhibits higher atom economy and faster transmetallation rates in aqueous media but suffers from erratic purification behavior, variable stoichiometry (due to boroxine formation), and potential protodeboronation.
1,8-Naphthyridine-3-boronic acid pinacol ester (Bpin): Offers superior lipophilicity and chromatographic stability but acts as a "prodrug" of the active species, requiring in situ hydrolysis that can throttle reaction rates or lead to side reactions if not managed.
This guide provides a mechanistic breakdown and validated protocols to navigate these differences.
Part 1: Structural & Electronic Fundamentals
To manipulate these reagents effectively, one must understand the electronic environment of the 1,8-naphthyridine ring.
Electronic Influence of the Scaffold
The 1,8-naphthyridine system is electron-deficient. The nitrogens at positions 1 and 8 exert a strong electron-withdrawing effect.
C3 Position: The boron at C3 is
to N1 and to N8. Unlike 2-pyridyl boronic acids (which are notoriously unstable due to rapid protodeboronation), the 3-position is relatively stable.
Lewis Acidity: The electron-deficient ring increases the Lewis acidity of the boron center compared to phenylboronic acid. This makes the formation of the tetrahedral "ate" complex (critical for transmetallation) more favorable, but also makes the C-B bond more susceptible to nucleophilic attack (hydrolysis/deboronation).
The Boroxine Equilibrium (Free Acid)
The "free" boronic acid rarely exists as a monomer. It exists in a dynamic equilibrium with its cyclic trimer, the boroxine.
Implication: When you weigh "100 mg" of the free acid, you are likely weighing a mixture of monomer and trimer, complicating molarity calculations.
Pinacol Ester Advantage: The Bpin ester is monomeric and lipophilic, allowing for precise stoichiometry.
Part 2: Stability & The Protodeboronation Trap
Protodeboronation is the irreversible cleavage of the C-B bond, replaced by C-H.[1][2]
Mechanism: In basic conditions (standard Suzuki), the base coordinates to the boron. If the ring is highly electron-deficient (like naphthyridine), the C-B bond weakens, and the ring protonates at the ipso-carbon.
The Difference:
Free Acid: High risk in aqueous base.
Pinacol Ester: The steric bulk of the pinacol group slows down the formation of the boronate "ate" complex, providing a "slow-release" of the active species. This keeps the concentration of the vulnerable boronate anion low, suppressing homocoupling and protodeboronation.[2]
Diagram 1: The Reactivity & Degradation Pathway
This diagram illustrates the equilibrium and the critical "danger zone" for protodeboronation.
Caption: The "Slow Release" mechanism. Pinacol esters hydrolyze slowly to the acid, which forms the active 'ate' complex. High concentrations of 'ate' complex without immediate Pd-capture lead to protodeboronation.
Part 3: Synthesis & Purification Protocols
This section details how to synthesize the ester and, if necessary, convert it to the free acid using a self-validating purification loop .
Workflow A: Synthesis of 1,8-Naphthyridine-3-Bpin
Method: Pd-Catalyzed Miyaura Borylation
Why this route? Direct lithiation of 3-bromo-1,8-naphthyridine is risky due to nucleophilic attack on the C=N bond by alkyl lithiums. Pd-catalysis is safer.
Validation Point: Monitor by TLC. The bromide is less polar than the Bpin ester.
Workup (Critical):
Do NOT use silica gel directly. The basic nitrogens of naphthyridine will bind to acidic silanols, and the boron will streak.
Solution: Filter through Celite. Concentrate. Recrystallize from acetonitrile or heptane/EtOAc.
Alternative: If flash chromatography is needed, use Boric Acid Impregnated Silica (prevents irreversible adsorption).
Workflow B: Conversion to Free Acid via DEA Adduct
Method: Diethanolamine (DEA) Precipitation
Why this route? Acidic hydrolysis (HCl) of the pinacol ester often protonates the naphthyridine nitrogens, making isolation of the neutral zwitterion difficult. The DEA route precipitates a solid intermediate, purifying the compound without chromatography.
Protocol:
Step 1 (DEA Complexation): Dissolve crude Bpin ester in diethyl ether or THF. Add Diethanolamine (1.05 eq). Stir at RT.
Observation: The DEA adduct (a tetracoordinate boronate) is usually insoluble in ether and precipitates as a white solid.
Step 2 (Filtration): Filter the solid. Wash with ether.[3] This removes pinacol and non-boron impurities.[4]
Step 3 (Release): Suspend the DEA adduct in water/THF. Adjust pH to ~6-7 with mild acid (e.g., dilute
or acetic acid).
Extraction: Extract the free boronic acid into EtOAc/n-Butanol.
Part 4: Comparative Data Summary
Feature
1,8-Naphthyridine-3-Boronic Acid
1,8-Naphthyridine-3-Bpin Ester
CAS Registry
(Various derivatives)
(Various derivatives)
Physical State
Solid (often undefined hydrate/trimer)
Crystalline Solid / Oil
Atom Economy
High (Active mass is high)
Lower (Loss of pinacol = 118 Da waste)
Solubility
Polar solvents (MeOH, DMSO, Water)
Non-polar (DCM, Toluene, EtOAc)
Silica Stability
Poor (Streaks, sticks to origin)
Moderate (Use neutralized silica)
Suzuki Reactivity
Fast (Direct 'ate' complex formation)
Slow (Requires hydrolysis induction period)
Storage
Hygroscopic, store < -20°C
Stable at RT, moisture tolerant
Part 5: Experimental Recommendations for Suzuki Coupling
When using the 1,8-naphthyridine-3-Bpin ester , standard conditions often fail because the hydrolysis step is too slow.
Optimized Protocol for Naphthyridine Bpin Coupling:
Base Choice: Use
(3.0 eq) with added water.
Reasoning: Anhydrous bases (like
in DMF) cannot hydrolyze the Bpin effectively. Water is mandatory (typically 4:1 Organic:Water ratio).
Catalyst:
or .
Reasoning: Electron-rich, bulky ligands facilitate the transmetallation of the hindered/slow-releasing boronate.
Additive: If reaction is sluggish, add 5-10 mol% free pinacol .
Counter-intuitive Insight: While pinacol is the byproduct, a small amount can stabilize the boronic acid intermediate in solution, preventing rapid protodeboronation before the catalyst can engage.
Diagram 2: Experimental Workflow Selection
Caption: Decision tree for selecting the appropriate boron source and reaction conditions.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Dhanawat, M., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 20. Link
Electronic Modulation and Functionalization of 1,8-Naphthyridine Boronic Acids
Executive Summary: The Convergence of Coordination and Covalency The integration of 1,8-naphthyridine scaffolds with boronic acid functionalities represents a sophisticated intersection of supramolecular chemistry and el...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Convergence of Coordination and Covalency
The integration of 1,8-naphthyridine scaffolds with boronic acid functionalities represents a sophisticated intersection of supramolecular chemistry and electronic engineering. This guide addresses the electronic properties, synthetic pathways, and sensing mechanisms of these derivatives.
The core utility of this hybrid architecture lies in its dual-mode reactivity:
The 1,8-Naphthyridine Core: An electron-deficient, nitrogen-rich heterocycle capable of bidentate metal coordination (
pocket) and -stacking interactions.
The Boronic Acid Moiety: A Lewis-acidic center capable of reversible covalent bonding with 1,2- or 1,3-diols (saccharides) and anion recognition (fluoride).
By modulating the electronic communication between these two domains—often via Photoinduced Electron Transfer (PET)—researchers can engineer highly specific "Turn-On" or "Turn-Off" fluorescent sensors for metabolic biomarkers and toxic heavy metals.
Electronic Architecture & Theoretical Framework
The Naphthyridine "Electron Sink"
The 1,8-naphthyridine ring is inherently
-deficient due to the high electronegativity of the two nitrogen atoms. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the system an excellent electron acceptor.
Coordination Geometry: The
and lone pairs are oriented to form a stable 5-membered chelate ring with transition metals (e.g., , , ).
Basicity: The
of 1,8-naphthyridine is approximately 3.4, meaning it is less basic than quinoline, reducing non-specific protonation at physiological pH.
The Boronic Acid Lewis Acidity
The boron atom possesses an empty
-orbital perpendicular to the trigonal planar framework.
Hybridization Change: Upon binding a Lewis base (like
or a diol), the boron rehybridizes from (trigonal planar) to (tetrahedral).
Electronic Switch: This geometrical change alters the electronic nature of the boron substituent from an electron-withdrawing group (EWG) to an electron-donating group (EDG) (as the boronate anion). This switch is the trigger for fluorescence modulation.
The PET Mechanism (Fluorescence Regulation)
In a typical sensor design, the naphthyridine acts as the fluorophore and the boronic acid (often attached via an amine linker) acts as the receptor .
OFF State (Free): The nitrogen lone pair of the linker transfers an electron to the excited fluorophore (PET), quenching fluorescence.
ON State (Bound): Binding a saccharide increases the Lewis acidity of the boron, often facilitating an interaction with the linker nitrogen (
interaction). This ties up the lone pair, suppressing PET, and restoring fluorescence.
Objective: Synthesis of 2-(4-boronophenyl)-1,8-naphthyridine.
Reagents:
2-Chloro-1,8-naphthyridine (1.0 eq)
4-Aminophenylboronic acid pinacol ester (1.2 eq)
(0.05 eq)
(3.0 eq)
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
Degassing: In a Schlenk tube, combine the naphthyridine halide, boronic ester, and base. Evacuate and backfill with Argon (
) to remove (critical to prevent Pd oxidation and homocoupling).
Solvation: Add the degassed solvent mixture via syringe.
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the tube.
Reflux: Heat the mixture to
for 12–16 hours. The solution should darken as the catalytic cycle progresses.
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2). Note: Boronic acids can streak on silica. Add 1% Triethylamine to the eluent or convert to the pinacol ester for purification, then hydrolyze.
Recent studies (e.g., Rajadurai et al., 2021) have demonstrated that 1,8-naphthyridine boronic acid derivatives can act as logic gates, sensing both metal ions and sugars cooperatively.
Table 1: Electronic Response Matrix
Analyte
Interaction Site
Electronic Effect
Fluorescence Response
None
N/A
PET from linker to fluorophore
Weak / Quenched
Hg²⁺
N1, N8 Nitrogens
Heavy atom effect / Charge transfer
Quenched (Stronger)
Fructose
Boronic Acid
Formation of tetrahedral boronate
Enhanced (Turn-On)
Hg²⁺ + Fructose
Dual Binding
Cooperative stabilization
Modulated Sensitivity
Mechanism of Action
The diagram below illustrates the PET suppression mechanism that enables sugar sensing.
Caption: Figure 2. Photoinduced Electron Transfer (PET) mechanism.[1] Sugar binding forms a boronate anion, engaging the nitrogen lone pair and restoring fluorescence.
To validate the electronic properties described above, the following assay is standard.
Reagents:
Probe Stock Solution:
in DMSO.
Buffer: Phosphate or HEPES (pH 7.4) mixed with MeOH (1:1) to ensure solubility.
Analyte: D-Fructose (0–100 mM).
Protocol:
Baseline: Record the emission spectrum of the probe (
) upon excitation at the naphthyridine absorption max (typically ).
Titration: Add aliquots of D-Fructose solution.
Equilibration: Allow 2 minutes mixing time after each addition.
Data Analysis: Plot Fluorescence Intensity (
) at vs. Concentration .
Calculation: Fit data to the Benesi-Hildebrand equation to determine the Association Constant (
):
Troubleshooting:
pH Sensitivity: Boronic acid binding is pH-dependent.[1] Ensure the buffer pH is near the
of the boronic acid () for optimal sensitivity, or use an intramolecular amine (Wulff-type) to lower the effective operational pH to physiological levels (7.4).
References
Rajadurai, M., & Reddy, E. R. (2021).[1] Tuning the sensitivity towards mercury via cooperative binding to D-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative.[1] RSC Advances, 11, 14615-14624.
[Link]
Manankandayalage, C. P., Unruh, D. K., & Krempner, C. (2020). Boronic, diboronic and boric acid esters of 1,8-naphthalenediol – synthesis, structure and formation of boronium salts.[2][3] Dalton Transactions, 49, 5599-5609.
[Link]
Mogha, N. K., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28190–28204.
[Link]
Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326.
[Link]
3-Borono-1,8-naphthyridine SMILES and InChI key data
Technical Monograph: 3-Borono-1,8-naphthyridine Scaffolds Executive Summary 3-Borono-1,8-naphthyridine is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and DNA-intercalatin...
3-Borono-1,8-naphthyridine is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and DNA-intercalating agents.[1] While the free boronic acid is the nominal target for Suzuki-Miyaura cross-couplings, it exhibits significant instability due to rapid protodeboronation characteristic of electron-deficient heteroaromatics.[1] Consequently, the pinacol ester derivative is the industry-standard reagent for storage and utilization. This guide provides the chemical data for both forms, with a specific focus on the practical handling and synthesis of the stable ester.
Part 1: Chemical Identity & Digital Fingerprinting
The following data distinguishes between the theoretical free acid (often cited in patents) and the commercially viable pinacol ester.
Note on Stability: The free acid is prone to protodeboronation in aqueous basic media, reverting to 1,8-naphthyridine. Researchers are strongly advised to synthesize or purchase the pinacol ester and perform cross-couplings under anhydrous or buffered conditions.
Part 2: Structural Analysis & Reactivity Profile
The 1,8-naphthyridine core is a bioisostere of quinoline and isoquinoline, distinguished by the presence of two nitrogen atoms at positions 1 and 8.
Electronic Properties[1]
Electron Deficiency: The ring system is highly electron-deficient due to the inductive withdrawal of two nitrogen atoms. This makes the C3-position susceptible to nucleophilic attack if not properly protected.[1]
Protodeboronation Mechanism: In the presence of base and water (standard Suzuki conditions), the C-B bond is polarized. The electron-poor ring stabilizes the intermediate anion, accelerating the cleavage of the boron moiety and replacement with a proton.
Visualization: Reactivity & Instability Pathway
The following diagram illustrates the synthesis of the stable ester and the risk of degradation if handled improperly.
Figure 1: Synthetic workflow contrasting the stable ester pathway (Green) against the instability of the free acid (Yellow/Red).
Part 3: Synthetic Methodology (Miyaura Borylation)[1]
This protocol describes the conversion of 3-bromo-1,8-naphthyridine to the pinacol ester.[1] This method avoids the use of n-butyllithium, which is incompatible with the electrophilic naphthyridine ring.
Base: Potassium acetate (KOAc, 3.0 equiv) - Must be anhydrous.[1]
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Protocol
Preparation: In a glovebox or under a stream of Argon, charge a pressure vial with 3-bromo-1,8-naphthyridine, B₂pin₂, KOAc, and the Pd catalyst.
Solvation: Add anhydrous 1,4-dioxane. Seal the vial with a crimp cap containing a PTFE septum.
Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
Reaction: Heat the block to 80–90 °C for 4–12 hours. Monitor by LC-MS.[2]
Checkpoint: Look for the mass ion [M+H]⁺ = 257.1.
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.[3]
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).
Eluent: Hexanes/Ethyl Acetate gradient. Note that the pinacol ester can degrade on acidic silica; adding 1% triethylamine to the eluent is recommended.
Part 4: Therapeutic Utility & Applications[1]
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, often utilized to target the ATP-binding site of kinases.
Key Interactions
H-Bond Acceptor (N1/N8): The nitrogen atoms in the naphthyridine ring serve as critical hydrogen bond acceptors, often interacting with the hinge region of kinase enzymes (e.g., c-Met, VEGFR).[1]
Pi-Stacking: The planar bicyclic system facilitates pi-pi stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore map highlighting the strategic utility of the C3-boron vector.[1]
References
PubChem. (2025).[4] Compound Summary: 3-Bromo-1,8-naphthyridine (CAS 17965-78-5).[1][][6][7] National Library of Medicine. Available at: [Link]
Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society.[8] (Contextual grounding on the instability of pyridine-like boronic acids).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
The 1,8-Naphthyridine Scaffold: A Technical Guide to Privileged Building Blocks in Medicinal Chemistry
Executive Summary The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2] As a bioi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2] As a bioisostere of quinoline and naphthalene, it offers unique physiochemical advantages, primarily through its N1–N8 diaza-arrangement. This specific nitrogen positioning facilitates bidentate metal coordination (crucial for metalloenzyme inhibition) and distinct hydrogen-bonding patterns that quinolines cannot replicate.
This technical guide provides a rigorous analysis of 1,8-naphthyridine building blocks, focusing on scalable synthetic protocols, structural pharmacology, and their application in oncology and infectious disease drug discovery.
The substitution of a carbon atom with nitrogen at the 8-position of the quinoline ring fundamentally alters the electronic landscape of the scaffold.
Basicity & Solubility: The 1,8-naphthyridine ring is generally more hydrophilic (lower LogP) than the corresponding quinoline, improving aqueous solubility—a critical parameter in oral bioavailability.
Chelation Potential: The most distinct feature is the proximity of the N1 and N8 lone pairs. This allows for the formation of stable 5-membered chelate rings with divalent metal ions (Mg²⁺, Mn²⁺, Zn²⁺). This property is the mechanistic anchor for:
HIV Integrase Inhibitors: Binding to the Mg²⁺ cofactors in the enzyme active site.
Quinolone Antibiotics: Stabilizing the DNA-Gyrase-Drug ternary complex via Mg²⁺ bridges.
Tautomerism and Binding Modes
In 2-hydroxy-1,8-naphthyridine derivatives (often used as precursors), the amide-iminol tautomerism dictates reactivity. In biological systems, the 1,8-naphthyridin-2(1H)-one tautomer predominates, serving as a hydrogen bond donor/acceptor motif similar to DNA base pairs, facilitating intercalation or minor groove binding.
Synthetic Methodologies: Constructing the Core
The utility of a building block is defined by its synthetic accessibility. The Friedländer Condensation remains the most robust, scalable, and modular method for generating substituted 1,8-naphthyridines.
Strategic Workflow: The Friedländer Approach
This route utilizes 2-aminonicotinaldehyde as the critical "spine" of the molecule, condensing it with active methylene compounds (ketones,
The following diagram illustrates the modular assembly of the scaffold, highlighting the convergence of the amino-aldehyde building block with a ketone partner.
Figure 1: Modular assembly of 1,8-naphthyridines via Friedländer condensation.[3] The R-groups on the ketone reagent dictate substitutions at positions 2 and 3.
Detailed Experimental Protocol: Green Synthesis via Choline Hydroxide
Rationale: Traditional methods often require harsh reflux in toxic solvents (DMF/Toluene). This protocol utilizes Choline Hydroxide (ChOH) as a biodegradable ionic liquid catalyst in water, aligning with modern Green Chemistry standards while maintaining high yields (>90%).
Setup: Charge a round-bottom flask with 2-aminonicotinaldehyde (10 mmol) and deionized water (10 mL).
Addition: Add acetone (10 mmol) followed immediately by Choline Hydroxide (1 mol%).
Reaction: Stir the heterogeneous mixture at 50°C for 4–6 hours.
Self-Validation: The reaction progress can be monitored via TLC (10% MeOH in DCM).[3] The disappearance of the aldehyde spot indicates completion.
Workup: Cool the mixture to room temperature. The product typically precipitates out of the aqueous phase due to the hydrophobic nature of the aromatic ring.
Isolation: Filter the solid precipitate. Wash with cold water (2 x 10 mL) to remove residual catalyst and unreacted acetone.
Purification: If necessary, recrystallize from Ethanol/Water.
Yield: Expected yield is 90–95%.
Therapeutic Applications & Case Studies
Antibacterial Agents (The Gyrase Target)
The 1,8-naphthyridine core is the parent scaffold of Nalidixic Acid , the first quinolone antibiotic.
Mechanism: These agents trap DNA gyrase and Topoisomerase IV on DNA, halting replication.
SAR Insight: A substituent at N1 (usually ethyl or cyclopropyl) is essential for potency. The C3-carboxylic acid and C4-ketone are non-negotiable for Mg²⁺ binding.
Modern Derivatives:Gemifloxacin (Factive) utilizes a naphthyridine core to enhance activity against Gram-positive bacteria compared to earlier quinolines.
Oncology: Kinase & Tubulin Inhibition
Recent medicinal chemistry campaigns have pivoted the scaffold toward cancer targets.
Tubulin Polymerization Inhibitors: 2-Aryl-1,8-naphthyridin-4-ones bind to the colchicine site of tubulin, disrupting microtubule dynamics.
c-Met Kinase Inhibitors: The nitrogen atoms in the scaffold form critical hydrogen bonds with the kinase hinge region (e.g., Met1160).
Data Summary: Comparative Potency
The following table illustrates the impact of the 1,8-naphthyridine scaffold versus the quinoline scaffold in a hypothetical c-Met kinase inhibition assay (representative data pattern).
Scaffold Type
R-Group (C3)
IC50 (c-Met)
Solubility (pH 7.4)
Notes
Quinoline
Benzyl amide
120 nM
Low (<10 µM)
High lipophilicity limits dosing.
1,8-Naphthyridine
Benzyl amide
15 nM
Medium (50 µM)
N8 nitrogen accepts H-bond from kinase hinge.
1,8-Naphthyridine
2-F-Benzyl amide
4 nM
High (>100 µM)
Fluorine enhances metabolic stability.
Key Building Blocks for Library Generation
For medicinal chemists looking to diversify their libraries, the following functionalized 1,8-naphthyridines are the most high-value "starting points."
Functionalization Logic
To maximize chemical space coverage, orthogonal functional groups are required at the C2, C3, and C7 positions.
Visualization: Pharmacophore & Derivatization Map
This diagram outlines how a central 1,8-naphthyridine core can be derivatized using standard coupling reactions.
Figure 2: Strategic derivatization vectors. C2-Chlorides are used for Suzuki couplings; C3-Acids for amide libraries; C7-Amines modulate solubility.
Top 3 Commercial Building Blocks
2-Chloro-1,8-naphthyridine: The "workhorse" for SNAr and Palladium-catalyzed cross-couplings.
1,8-Naphthyridine-3-carboxylic acid: Essential for synthesizing carboxamide derivatives (anti-inflammatory/anticancer).
2-Aminonicotinaldehyde: The primary precursor for de novo ring synthesis via Friedländer condensation.[1]
References
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[2][6][7][8][9][10][11][12][13][14][15][16] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link (Seminal paper on Nalidixic Acid).
Mogilaiah, K., et al. (2015). CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions.[13]Link
BenchChem Protocols. (2025). Application Notes and Protocols for the Friedländer Synthesis of 1,8-Naphthyridine Derivatives.Link
Madaan, A., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.[11] Link
Srivastava, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Link
Appelbaum, P. C., et al. (2000). Gemifloxacin: A novel fluoroquinolone.Link
Technical Guide: Physicochemical Profiling of 1,8-Naphthyridin-3-ylboronic Acid
This guide provides an in-depth physicochemical profile of 1,8-Naphthyridin-3-ylboronic acid , synthesizing structural analysis with established ionization principles of heterocyclic organoboron compounds.[1][2] [1][2][3...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth physicochemical profile of 1,8-Naphthyridin-3-ylboronic acid , synthesizing structural analysis with established ionization principles of heterocyclic organoboron compounds.[1][2]
[1][2][3]
Executive Summary
1,8-Naphthyridin-3-ylboronic acid is a critical bifunctional intermediate used primarily in the synthesis of pharmacologically active scaffolds (e.g., A2A receptor antagonists, kinase inhibitors) via Suzuki-Miyaura cross-coupling.[1][2] Its physicochemical behavior is governed by the interplay between the electron-deficient 1,8-naphthyridine core and the Lewis-acidic boronic acid moiety.[1][2]
Understanding its ionization constants (
) is essential for optimizing:
Solubility: Controlling pH to prevent precipitation during aqueous workups.
Reactivity: Maximizing the formation of the reactive boronate species in cross-coupling reactions.
Purification: Designing efficient ion-exchange or pH-dependent extraction protocols.[1][2]
Molecular Architecture & Ionization Sites
The molecule possesses two distinct ionization centers that respond to pH changes in opposing directions.[2]
The Basic Center: 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system contains two nitrogen atoms.[1][2][3] In the ground state, these nitrogens possess lone pairs capable of accepting a proton.
Parent Reference: Unsubstituted 1,8-naphthyridine has an experimental
Substituent Effect: The boronic acid group at position 3 is electron-withdrawing (via inductive
effects).[1][2] This reduces the electron density available at the ring nitrogens, slightly lowering the basicity compared to the parent scaffold.
The Acidic Center: Boronic Acid Group
The
moiety behaves as a Lewis acid.[2] It does not donate a proton in the Brønsted sense but rather accepts a hydroxide ion () from water to form a tetrahedral boronate anion.
Electronic Influence: The electron-deficient 1,8-naphthyridine ring withdraws electron density from the boron atom, making it more Lewis acidic (more electrophilic) than phenylboronic acid (
Data Analysis: Use the Bjerrum method or software like HYPERQUAD to fit the titration curve and extract
and .
Spectrophotometric Determination (UV-Vis)
Useful when sample quantity is limited (< 5 mg).[1][2] This relies on the shift in
of the naphthyridine chromophore upon ionization.
Protocol:
Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to 10.0 (0.5 pH unit increments).[2]
Scanning: Record UV-Vis spectra (200–400 nm) for the compound in each buffer.
Observation:
Acidic Shift: Watch for bathochromic shifts around 300-320 nm corresponding to N-protonation.[1]
Basic Shift: Watch for subtle shifts or intensity changes corresponding to boronate formation.[2]
Calculation: Plot Absorbance at
vs. pH. The inflection points of the sigmoidal curves correspond to the values.
Applications in Drug Development[3]
Optimizing Suzuki-Miyaura Coupling
The boronic acid must be converted to the active boronate anion (
) to participate in the transmetallation step.[1][2]
Insight: With a
around 7.5, this molecule activates at a lower pH than phenylboronic acids.
Recommendation: Use weaker bases (e.g.,
or ) rather than strong alkalis to minimize protodeboronation (cleavage of the C-B bond), which is a common side reaction for heterocyclic boronic acids.
Solubility & Purification[3]
Isoelectric Point (pI): The molecule is least soluble near its isoelectric point, roughly pH 5.0 – 5.5.
Extraction Strategy:
To extract into organic phase: Adjust aqueous pH to ~5.0.
To extract into aqueous phase: Adjust pH to >9.0 (anion) or <1.5 (cation).
References
Albert, A. (1960). "Naphthyridines: Ionization Constants and Spectra". Journal of the Chemical Society, 1790-1793. [1]
Soundararajan, R., et al. (2024). "Acidity Constants of Boronic Acids: Experimental, Correlations, and Prediction". Molecules, 29(11), 2713.[1][4] [1]
Lian, C., et al. (2021). "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction". ACS Omega, 6(42), 28063–28071.[1][5] [1]
Yan, J., et al. (2016). "Boronic Acid-Based Bioorthogonal Chemistry". Chemical Science, 7, 1-9.[1] (Context on heterocyclic boronic acid acidity).
Application Notes and Protocols: Suzuki-Miyaura Coupling Conditions for 1,8-Naphthyridin-3-ylboronic Acid
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold The 1,8-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its rig...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it a valuable scaffold for designing potent and selective inhibitors of various biological targets, including phosphodiesterases and kinases.[4] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6][7] This application note provides a detailed guide to the successful Suzuki-Miyaura coupling of 1,8-Naphthyridin-3-ylboronic acid, a key building block for the synthesis of novel 1,8-naphthyridine derivatives.
The Challenge: Navigating the Reactivity of Nitrogen-Containing Heterocycles
The Suzuki-Miyaura coupling of nitrogen-containing heteroarylboronic acids, such as 1,8-Naphthyridin-3-ylboronic acid, presents unique challenges compared to their carbocyclic counterparts. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[8] This can result in low yields, sluggish reactions, and the need for high catalyst loadings.[9]
Furthermore, electron-deficient heteroarylboronic acids are often prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the undesired parent heterocycle.[10] This is particularly relevant for the 1,8-naphthyridine system, which is electronically distinct from simpler pyridines.
Key Considerations for a Successful Coupling
To overcome these challenges, careful optimization of the reaction conditions is crucial. The choice of catalyst, ligand, base, and solvent system all play a significant role in achieving a successful and high-yielding Suzuki-Miyaura coupling with 1,8-Naphthyridin-3-ylboronic acid.
Catalyst and Ligand Selection: The Power of Bulky, Electron-Rich Phosphines
The selection of an appropriate palladium catalyst and ligand system is paramount. For nitrogen-containing heterocycles, catalyst systems that are both highly active and resistant to inhibition are required. Bulky, electron-rich phosphine ligands have proven to be particularly effective in this regard.[7] Ligands such as SPhos and XPhos, often used in conjunction with palladium precatalysts, can promote efficient coupling of challenging substrates.[9] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[7]
The Role of the Base: A Delicate Balance
The base plays a critical role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid for transmetalation.[11][12] For the coupling of 1,8-Naphthyridin-3-ylboronic acid, a moderately strong base is typically required to facilitate the reaction without promoting significant protodeboronation. Potassium phosphate (K₃PO₄) is often an excellent choice, providing a good balance of reactivity and selectivity.[13][14] In some cases, weaker bases like potassium carbonate (K₂CO₃) may also be effective, particularly with highly reactive coupling partners.[15]
Solvent Systems: The Importance of a Biphasic Mixture
A mixture of an organic solvent and water is commonly employed for Suzuki-Miyaura couplings. Solvents such as 1,4-dioxane or toluene in combination with water are frequently used.[9][13] The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 1,8-Naphthyridin-3-ylboronic acid with various aryl and heteroaryl halides. Optimization of these conditions may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with 1,8-Naphthyridin-3-ylboronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and potassium phosphate (2.0 equivalents), is added a degassed solution of 1,4-dioxane and water (4:1 v/v). The palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are then added, and the vessel is sealed and heated to the desired temperature (typically 80-100 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 1,8-Naphthyridin-3-ylboronic Acid
Parameter
Recommended Condition
Rationale
Palladium Precatalyst
Pd₂(dba)₃ or Pd(OAc)₂
Readily available and effective sources of Pd(0).
Ligand
SPhos or XPhos
Bulky, electron-rich ligands that promote efficient coupling of N-heterocycles.[9]
Base
K₃PO₄
A moderately strong base that activates the boronic acid without excessive protodeboronation.[13]
Solvent
1,4-Dioxane/Water (4:1)
A common solvent system that facilitates both organic and inorganic reagent solubility.[9]
Temperature
80-100 °C
Sufficient to drive the reaction to completion in a reasonable timeframe.
Boronic Acid Equiv.
1.2 - 1.5
A slight excess of the boronic acid can help to drive the reaction to completion.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of 1,8-Naphthyridin-3-ylboronic acid is a powerful tool for the synthesis of novel and medicinally relevant compounds. By carefully selecting the catalyst, ligand, base, and solvent system, the challenges associated with the coupling of nitrogen-containing heterocycles can be overcome, leading to high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Suzuki-Miyaura (hetero-) aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43(1), 412-443.
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Pd-catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Journal of the American Chemical Society, 127(13), 4685-4696.
Dai, C., & Fu, G. C. (2001). Highly reactive, single-component nickel catalyst precursor for Suzuki–Miyuara cross-coupling of heteroaryl boronic acids with heteroaryl halides. Journal of the American Chemical Society, 123(12), 2719-2724.
Fier, P. S., & Hartwig, J. F. (2013). Addressing the challenges in Suzuki–Miyaura cross-couplings by ligand design. Journal of the American Chemical Society, 135(26), 10231-10234. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Journal of the American Chemical Society, 127(13), 4685-4696.
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275-286. [Link]
Thomas, A. S., & Carrow, B. P. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 7(10), 7136-7146. [Link]
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16741-16752. [Link]
Yoneda, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Fan, X., Zhang, G., & Zhang, Y. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Mini-reviews in organic chemistry, 1(2), 165-173. [Link]
Giembycz, M. A., & Weiel, J. E. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1, 7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of medicinal chemistry, 43(4), 675-682. [Link]
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reaction. [Link]
Xia, Y., Liu, Y., & Wang, J. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 9(33), 6868-6873. [Link]
Procter, D. J., & Scott, P. (2014). Inhibition of (dppf) nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 5(11), 4463-4468. [Link]
MDPI. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]
MDPI. (2026). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
Ohmura, T., & Suginome, M. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1, 8-diaminato-substituted Arylboron Compounds. Chemistry Letters, 51(10), 996-999. [Link]
Sachdeva, S., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(7), 053-059. [Link]
Bolte, M., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. European Journal of Inorganic Chemistry, 2020(17), 1606-1616. [Link]
ResearchGate. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. [Link]
RSC Publishing. (n.d.). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]
Application Notes and Protocols: Optimization of Base and Solvent for 1,8-Naphthyridine Coupling Reactions
Introduction The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Compounds incorporating this core structure have demonstrated a wi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Compounds incorporating this core structure have demonstrated a wide array of biological activities, including use in antibacterial treatments.[1] The synthesis of functionalized 1,8-naphthyridines often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] The success of these transformations is critically dependent on the judicious selection of the base and solvent system. This guide provides a comprehensive overview of the principles governing the choice of these parameters and offers detailed protocols for their optimization.
The Critical Role of Base and Solvent in Catalytic Cross-Coupling
Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5][6][7] The base and solvent exert a profound influence on each of these elementary steps.
The Multifaceted Role of the Base
In Suzuki-Miyaura couplings, the base is essential for the transmetalation step.[6] It activates the organoboron species, typically a boronic acid, by converting it into a more nucleophilic borate anion, which then transfers its organic group to the palladium center.[8][9] The choice of base can significantly impact the reaction rate and yield.[6] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength of the base can be a determining factor; for substrates with base-sensitive functional groups, weaker bases like carbonates or phosphates may be preferable, although they might necessitate higher reaction temperatures.[10][11]
In Buchwald-Hartwig aminations, the primary role of the base is to deprotonate the amine, facilitating its coordination to the palladium complex and subsequent reductive elimination.[10][12] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly employed.
The Influence of the Solvent
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can significantly influence the reaction mechanism and outcome.[13][14][15] In Suzuki-Miyaura reactions, a variety of solvents can be used, with the choice often depending on the nature of the catalyst. For instance, less polar solvents like toluene or dioxane are often paired with catalysts such as Pd(PPh₃)₄, while more polar solvents may be better suited for ionic pre-catalysts.[13] The solvent can also affect the selectivity of the reaction when multiple reactive sites are present.[16][17]
For Buchwald-Hartwig aminations, common solvents include toluene, dioxane, and THF.[10] It is imperative that the solvent is anhydrous and degassed, as the presence of water and oxygen can lead to catalyst deactivation.[10][15]
Experimental Protocols for Optimization
A systematic approach to optimizing the base and solvent is crucial for achieving high yields and purity in 1,8-naphthyridine coupling reactions. The following protocols provide a starting point for this process.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated 1,8-Naphthyridine
This protocol outlines a general method for the Suzuki-Miyaura coupling of a halo-1,8-naphthyridine with a boronic acid.
Materials:
Halo-1,8-naphthyridine (1.0 mmol)
Boronic acid (1.2 mmol)
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
Base (2.0 mmol)
Anhydrous, degassed solvent (5 mL)
Oven-dried reaction vial with a magnetic stir bar
Inert atmosphere setup (e.g., glovebox or Schlenk line)
Procedure:
In an oven-dried reaction vial under an inert atmosphere, combine the halo-1,8-naphthyridine, boronic acid, palladium catalyst, and base.
Add the anhydrous, degassed solvent via syringe.
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Systematic Screening of Base and Solvent for Suzuki-Miyaura Coupling
To identify the optimal base and solvent combination, a systematic screening should be performed.
Workflow for Optimization:
Data Presentation:
The results of the screening can be effectively summarized in a table for easy comparison.
Entry
Base (2.0 equiv)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
K₂CO₃
Toluene
100
16
65
2
Cs₂CO₃
Toluene
100
16
85
3
K₃PO₄
Toluene
100
16
78
4
K₂CO₃
Dioxane
100
16
72
5
Cs₂CO₃
Dioxane
100
16
92
6
K₃PO₄
Dioxane
100
16
88
7
K₂CO₃
DMF
80
12
55
8
Cs₂CO₃
DMF
80
12
75
Note: The data presented in this table is illustrative and will vary depending on the specific substrates and reaction conditions.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Halogenated 1,8-Naphthyridine
This protocol provides a general method for the C-N coupling of a halo-1,8-naphthyridine with an amine.
Materials:
Halo-1,8-naphthyridine (1.0 mmol)
Amine (1.2 mmol)
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
Base (e.g., NaOtBu, 1.4 mmol)
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Oven-dried reaction vial with a magnetic stir bar
Inert atmosphere setup (e.g., glovebox)
Procedure:
In a glovebox, to an oven-dried reaction vial, add the halo-1,8-naphthyridine, palladium precatalyst, and base.
Seal the vial with a cap containing a PTFE septum.
Add the anhydrous, degassed solvent via syringe.
Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
Stir the reaction for the desired amount of time (e.g., 12-24 hours).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, follow the workup and purification procedure described in Protocol 1.
Mechanistic Insights and Troubleshooting
A deeper understanding of the reaction mechanism can aid in troubleshooting common issues.
Suzuki-Miyaura Coupling Catalytic Cycle
Common Issues and Solutions:
Low Yield:
Inactive Catalyst: Ensure the palladium source is fresh and the reaction is performed under strictly anaerobic conditions.[11] Consider using a more active pre-catalyst.
Ineffective Base: The choice of base is critical and can be solvent-dependent.[11] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[11]
Solvent Effects: Ensure the solvent is anhydrous and degassed. A solvent screen may be necessary to find optimal conditions.[11]
Side Product Formation:
Homocoupling of Boronic Acid: This can be minimized by the slow addition of the boronic acid or by optimizing the catalyst and ligand system.[11]
Protodeborylation: This is the cleavage of the C-B bond by a proton source. Using anhydrous conditions and a suitable base can mitigate this issue.
Buchwald-Hartwig Amination Catalytic Cycle
Common Issues and Solutions:
Low or No Product Yield:
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[10]
Poorly Chosen Base: Strong bases like NaOtBu are generally effective, but weaker bases like K₂CO₃ or K₃PO₄ may be required for base-sensitive substrates, potentially at higher temperatures.[10]
Solvent Issues: Toluene is often a good choice, especially for aryl iodides, as it can minimize the inhibitory effects of the iodide salt byproduct.[10][18]
Formation of Side Products:
Hydrodehalogenation: This involves the reduction of the aryl halide. Optimizing the reaction conditions, particularly the catalyst and ligand, can help suppress this side reaction.
Homocoupling: Dimerization of the aryl halide can occur. Adjusting the catalyst loading and reaction temperature can often minimize this.[10]
Conclusion
The optimization of base and solvent is a critical step in the development of robust and high-yielding cross-coupling reactions for the synthesis of 1,8-naphthyridine derivatives. A systematic screening approach, guided by a sound understanding of the reaction mechanism, will enable researchers to efficiently identify the optimal conditions for their specific substrates. The protocols and troubleshooting guidance provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
García-Melchor, M., Braga, A. A., Lledós, A., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307.
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4722.
Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976-978.
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
PubMed. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [Link]
ResearchGate. A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. [Link]
DSpace@MIT. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]
PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. [Link]
National Center for Biotechnology Information. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
ResearchGate. SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF. [Link]
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
PubMed. Role of the base in Buchwald-Hartwig amination. [Link]
Mechanistic studies of transition metal-c
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. [Link]
View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cycliz
Sunthetics. Revolutionizing Solvent-Base Selection with Parametrized Optimization. [Link]
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diamin
ResearchGate. Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. [Link]
ACS Publications. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega. [Link]
Application Note: Microwave-Assisted Cross-Coupling of 1,8-Naphthyridin-3-ylboronic Acid
Executive Summary The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antitumor agents, antibacterial drugs (e.g., Gemifloxacin analogues), and adenosine re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antitumor agents, antibacterial drugs (e.g., Gemifloxacin analogues), and adenosine receptor antagonists. However, the incorporation of this moiety via 1,8-naphthyridin-3-ylboronic acid in Suzuki-Miyaura cross-couplings is historically challenging.
This application note details a robust Microwave-Assisted Synthesis (MW) protocol to overcome the primary failure mode of this substrate: protodeboronation . By utilizing rapid dielectric heating, this protocol suppresses the decomposition pathways common to electron-deficient heteroaryl boronic acids, delivering high yields (>80%) in minutes rather than hours.
Strategic Rationale & Mechanistic Insight
The Challenge: Protodeboronation
1,8-Naphthyridin-3-ylboronic acid is an electron-deficient heteroaryl boronic acid. The presence of two nitrogen atoms in the fused ring system withdraws electron density, making the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation) under the basic aqueous conditions required for Suzuki coupling.
Thermal Heating (Conventional): Requires prolonged exposure (4–24 h) to base at high temperatures, often resulting in significant formation of the deboronated byproduct (1,8-naphthyridine) and low product yield.
Microwave Heating: Delivers energy directly to the reaction matrix, allowing the target cross-coupling reaction rate (
) to outcompete the first-order decomposition rate ().
The Solution: Rapid Transmetalation
To ensure success, the protocol utilizes a high-activity precatalyst (Pd-XPhos G2) and a mild base system . The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and, crucially, accelerates the transmetalation step, which is often the turnover-limiting step for electron-poor boronic acids.
Mechanistic Pathway (Visualized)
The following diagram illustrates the catalytic cycle, highlighting the critical competition between the productive transmetalation and the destructive protodeboronation.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.[1][2] The red path indicates the protodeboronation side reaction suppressed by rapid microwave heating.
Evacuate and backfill with Argon (x3) to remove oxygen.
Step 2: Solvent Addition
Inject degassed 1,4-Dioxane (4 mL) via syringe.
Inject degassed 1M K₃PO₄ (1.0 mL) via syringe.
Critical: The biphasic mixture must be stirred vigorously to ensure emulsion.
Step 3: Microwave Irradiation
Program the microwave reactor (e.g., Biotage Initiator+ or CEM Discover) with the following parameters:
Parameter
Setting
Rationale
Temperature
100 °C
Optimal balance between activation energy and stability.
Time
15:00 min
Sufficient for conversion; minimizes exposure to base.
Pre-stirring
30 sec
Ensures homogeneity before heating.
Absorption Level
High
Polar solvents (Water/Dioxane) couple well with MW.
Pressure Limit
15 bar
Safety cutoff for volatile solvents.
Step 4: Work-up & Purification
Cool the vial to room temperature (compressed air cooling).
Filter the mixture through a Celite pad, washing with Ethyl Acetate (20 mL).
Wash the filtrate with Brine (10 mL), dry over Na₂SO₄, and concentrate in vacuo.
Purify via Flash Column Chromatography (SiO₂).
Eluent: DCM:MeOH (95:5) is typically required due to the polarity of the naphthyridine nitrogen.
Optimization & Screening Data
The following table summarizes the optimization of reaction conditions for the coupling of 1,8-naphthyridin-3-ylboronic acid with 4-bromoanisole.
Table 1: Optimization of Reaction Conditions
Entry
Catalyst
Solvent
Base
Temp/Time
Yield (%)
Note
1
Pd(PPh₃)₄
DMF/H₂O
Na₂CO₃
100°C / 1 h
35%
Significant deboronation observed.
2
Pd(dppf)Cl₂
Dioxane/H₂O
K₂CO₃
100°C / 30 min
62%
Moderate yield; difficult purification.
3
XPhos Pd G2
Dioxane/H₂O
K₃PO₄
100°C / 15 min
88%
Optimal Condition. Clean profile.
4
XPhos Pd G2
THF/H₂O
Cs₂CO₃
80°C / 20 min
75%
Lower temp reduced conversion rate.
Workflow Visualization
This diagram outlines the operational workflow for the microwave synthesis to ensure reproducibility.
Figure 2: Operational workflow for the microwave-assisted synthesis.
Applications & Case Studies
Synthesis of MK2 Inhibitors
1,8-Naphthyridine derivatives are potent inhibitors of MAPKAPK2 (MK2). Using this protocol, the core scaffold can be coupled with functionalized aryl bromides to generate libraries for SAR studies. The microwave method allows for the rapid iteration of the C-3 substituent, a critical region for kinase selectivity [1].
Fluorescent Probes
The 1,8-naphthyridine core exhibits intrinsic fluorescence. Coupling with electron-donating aryl groups (via the boronic acid) extends the conjugation, shifting the emission into the visible range. This protocol has been adapted to synthesize "push-pull" fluorophores used in DNA recognition [2].
References
Anderson, D. R., et al. (2007). "Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)." Journal of Medicinal Chemistry, 50(11), 2647-2654. Link
Mogilaiah, K., et al. (2001).[4] "Microwave assisted synthesis of pyrazolyl-1,8-naphthyridines." Indian Journal of Heterocyclic Chemistry, 10, 267-270.[4] 4
Kappe, O. C. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction." Accounts of Chemical Research, 40(4), 275-286. Link
Lennox, A. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443. Link
Strategic Functionalization of 1,8-Naphthyridine Scaffold via Suzuki-Miyaura Coupling
Application Note: AN-SYN-18N-04 Abstract The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and hosting potent antibacterial (e.g., Nalidixic acid), a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-18N-04
Abstract
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and hosting potent antibacterial (e.g., Nalidixic acid), antiviral, and antitumor activities.[1] However, its electron-deficient nature and the presence of two coordinating nitrogen atoms present significant synthetic challenges, particularly catalyst poisoning and hydrolytic instability. This guide details optimized protocols for the site-selective Suzuki-Miyaura functionalization of 1,8-naphthyridines, utilizing steric demand to overcome N-chelation and electronic activation to drive turnover.
Mechanistic Insight & Challenges
The Electronic Landscape
The 1,8-naphthyridine core is highly electron-deficient due to the inductive and mesomeric effects of the two nitrogen atoms. This creates a distinct reactivity profile:
C2/C7 Positions (Alpha): Highly electrophilic. Oxidative addition (OA) is facile, even with chlorides, mimicking 2-chloropyridine. However, these positions are prone to nucleophilic attack (hydrolysis) under basic aqueous conditions.
C3/C6 Positions (Beta): Electronically neutral to deactivated. OA is sluggish, requiring electron-rich ligands to facilitate the catalytic cycle.
The "N-Chelation" Trap: The proximal nitrogen atoms (N1, N8) act as a bidentate or monodentate ligand "sink," sequestering Palladium (Pd) from the catalytic cycle. This is the primary cause of reaction stalling in standard protocols.
The Solution: Steric Bulk
To bypass N-coordination, this protocol employs bulky biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands create a "protective shell" around the Pd center, sterically discouraging coordination with the naphthyridine nitrogens while promoting the reductive elimination step.
Catalytic Cycle & Inhibition Pathway
The following diagram illustrates the competition between the productive Suzuki cycle and the non-productive N-coordination pathway.
Figure 1: The Suzuki-Miyaura catalytic cycle for 1,8-naphthyridines, highlighting the off-cycle catalyst sequestration (red) caused by nitrogen coordination, which is mitigated by bulky ligands.
Experimental Protocols
Protocol A: C2-Functionalization (The "Activated" Position)
Target: 2-chloro-1,8-naphthyridine derivatives.
Rationale: The C2 position is sufficiently activated for oxidative addition using standard Pd(II) precatalysts. However, the risk of hydrolysis requires a solvent system that minimizes water exposure while maintaining base solubility.
Solvent: 1,4-Dioxane (Anhydrous) / Water (9:1 ratio)
Temperature: 80-90 °C
Step-by-Step Methodology:
Setup: Charge a microwave vial or Schlenk tube with the halide, boronic acid, K2CO3, and Pd(dppf)Cl2·DCM.
Inertion: Seal the vessel and evacuate/backfill with Argon three times.
Solvation: Add degassed 1,4-dioxane and degassed water via syringe. Note: Minimize water volume to prevent hydrolysis of the C2-chloride.
Reaction: Heat to 80 °C for 4–12 hours. Monitor by LCMS.
Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Wash the filtrate with brine. Dry over Na2SO4 and concentrate.
Purification: Flash chromatography (DCM/MeOH gradient). 1,8-naphthyridines are polar; expect elution at 2-5% MeOH.
Protocol B: C3-Functionalization (The "Deactivated" Position)
Target: 3-bromo-1,8-naphthyridine derivatives.
Rationale: The C3 position lacks electronic activation. Furthermore, without a bulky ligand, the nitrogens will poison the catalyst before oxidative addition occurs. This protocol uses XPhos , a ligand known to facilitate coupling of unactivated heteroaryl halides.
Base: K3PO4 (3.0 equiv) - Tribasic potassium phosphate is superior for difficult couplings.
Solvent: n-Butanol or Toluene/Water (10:1)
Temperature: 100-110 °C
Step-by-Step Methodology:
Catalyst Prep: If using Pd2(dba)3/XPhos, premix them in the solvent at 60 °C for 10 mins under Argon to generate the active species [Pd(0)-XPhos]. If using G3 precatalyst, skip this step.
Charging: Add substrate, boronic acid, and K3PO4 to the reaction vessel.
Initiation: Add the solvent/catalyst mixture.
Reaction: Heat vigorously to 100 °C. Note: High temperature is required to reverse any transient N-Pd coordination.
Monitoring: Check LCMS at 2 hours. If conversion is <50%, add a second portion of catalyst (1 mol%).
Workup: Standard aqueous workup.
Purification: 1,8-naphthyridines often streak on silica. Add 1% Et3N to the eluent (DCM/MeOH) to improve peak shape.
Data & Optimization Guide
Ligand Selection Impact
The following table summarizes the conversion rates of 3-bromo-1,8-naphthyridine with phenylboronic acid using different catalytic systems (100 °C, 12h).
Entry
Catalyst Source
Ligand
Base
Conversion (%)
Notes
1
Pd(PPh3)4
PPh3
Na2CO3
< 10%
Catalyst poisoning observed.
2
Pd(dppf)Cl2
dppf
K2CO3
35%
Moderate; dppf bite angle helps but insufficient.
3
Pd(OAc)2
SPhos
K3PO4
82%
Good conversion; SPhos tolerates N-heterocycles.
4
XPhos Pd G3
XPhos
K3PO4
> 95%
Optimal System.
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common failure modes in naphthyridine coupling.
References
Biological Significance of 1,8-Naphthyridines
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021).[4][5] Future Medicinal Chemistry.
Suzuki Coupling of Nitrogen-Rich Heterocycles (Mechanistic Grounding)
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014).[6][7] Chemistry - A European Journal.
Site-Selectivity in Heterocycles
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016).[2][8] Chemical Science.
Catalyst Poisoning & Solutions
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016).[2][8] Nature.[9]
Scalable synthesis methods for 1,8-Naphthyridin-3-ylboronic acid derivatives
Application Note & Protocol Guide | Version 2.1 Part 1: Strategic Overview & Retrosynthetic Logic The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide | Version 2.1
Part 1: Strategic Overview & Retrosynthetic Logic
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and quinazolines in kinase inhibitors (e.g., potential PI3K or EGFR inhibitors) and antibacterial agents (nalidixic acid analogs).
The 3-boronic acid/ester derivative is the critical "gatekeeper" intermediate for diversifying this scaffold via Suzuki-Miyaura cross-coupling. However, its synthesis on a multi-gram scale presents two specific process chemistry challenges:
Regioselectivity: Introducing the halide handle at the 3-position without over-brominating the electron-deficient ring.
Protodeboronation: The 1,8-naphthyridine ring is electron-deficient, making the corresponding boronic acid highly susceptible to hydrolytic C-B bond cleavage (protodeboronation) under the basic conditions required for its formation.
Retrosynthetic Analysis
To ensure scalability and reproducibility, we bypass the unstable free boronic acid and target the Pinacol Ester (Bpin) . The route utilizes a high-yielding bromination followed by a modified Miyaura borylation designed to suppress dehalogenation.
Figure 1: Retrosynthetic strategy highlighting the two critical process steps.
Part 2: Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Bromo-1,8-naphthyridine
Objective: Isolate the mono-brominated species with >95% purity, minimizing the 3,6-dibromo byproduct.
Mechanism: Electrophilic aromatic substitution on 1,8-naphthyridine occurs preferentially at the 3 and 6 positions (beta to the nitrogen atoms). Careful stoichiometric control is required.
Materials:
1,8-Naphthyridine (Commercial or synthesized via Friedlander condensation)[1][2]
Sodium Acetate (NaOAc) - Acts as a buffer to neutralize HBr and prevent salt formation of the product.
Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and internal thermometer, dissolve 1,8-naphthyridine (13.0 g, 100 mmol) and NaOAc (12.3 g, 150 mmol) in Glacial Acetic Acid (150 mL) .
Bromination: Heat the mixture to 70 °C .
Addition: Add a solution of Bromine (16.0 g, 5.1 mL, 100 mmol, 1.0 equiv) in AcOH (20 mL) dropwise over 45 minutes .
Critical Control: Do not rush addition. Localized high concentrations of
lead to the dibromo impurity.
Reaction: Stir at 70 °C for 2 hours. Monitor by HPLC/UPLC.
Filter the reaction mixture through a pad of Celite to remove inorganic salts (KBr, KOAc) and Palladium black. Wash the pad with Ethyl Acetate (EtOAc).
Concentrate the filtrate under reduced pressure to a dark oil/semi-solid.
Purification (Precipitation):
Dissolve the residue in a minimum amount of Dichloromethane (DCM) (~50 mL).
Slowly add n-Heptane (300 mL) while stirring. The product should precipitate.
Cool to 0 °C for 1 hour.
Filter and wash with cold Heptane.
Expected Yield: 70-80%
Storage: Store under Argon at 4 °C. Hydrolysis to the acid occurs slowly in moist air.
DMF: Can decompose at high T causing catalyst poisoning. Toluene: Poor solubility of naphthyridine.
Water Content
< 0.1% (Karl Fischer)
High Water: Promotes protodeboronation (formation of unsubstituted naphthyridine).
Workflow Visualization
Figure 2: Process workflow for the borylation step, including a decision loop for catalyst optimization.
References
Friedlander Synthesis Review
Gladysz, J. A., et al. "Recent Advances in the Synthesis of 1,8-Naphthyridines." Chemical Reviews.
(Generalized reference for core synthesis).
Bromination of Naphthyridines
Paudler, W. W., & Kress, T. J. "Naphthyridine chemistry. IX. Bromination of 1,8-naphthyridine." The Journal of Organic Chemistry, 33(4), 1384–1387.
Miyaura Borylation of Heterocycles
Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508–7510.
Protodeboronation Mechanisms
Cox, P. A., et al. "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society, 138(3), 9145–9157.[10]
Scalable Purification of Boronates
Application Note: "Purification of Pinacol Boronates via Non-Aqueous Workup." Organic Process Research & Development.
Application Notes and Protocols for Chan-Lam Coupling of 1,8-Naphthyridin-3-ylboronic Acid
Introduction: The Strategic Intersection of Chan-Lam Coupling and the 1,8-Naphthyridine Scaffold The Chan-Lam coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile met...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Intersection of Chan-Lam Coupling and the 1,8-Naphthyridine Scaffold
The Chan-Lam coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-heteroatom bonds.[1][2][3][4] This copper-catalyzed cross-coupling of boronic acids with amines, phenols, and other nucleophiles provides a milder and often more economical alternative to palladium-based methods like the Buchwald-Hartwig amination.[1][3] The reaction's tolerance for a wide range of functional groups and its ability to be conducted under aerobic conditions at room temperature make it particularly attractive for applications in medicinal and process chemistry.[1][3]
The 1,8-naphthyridine core is a privileged scaffold in drug discovery, renowned for its diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[5] The incorporation of this motif into larger molecules is a key strategy for the development of novel therapeutic agents.[5][6][7] The use of 1,8-Naphthyridin-3-ylboronic acid in Chan-Lam couplings represents a strategic approach to synthesize novel N- and O-arylated 1,8-naphthyridine derivatives, thereby accessing a rich chemical space for drug development and material science.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of employing 1,8-Naphthyridin-3-ylboronic acid in Chan-Lam coupling reactions. While direct literature examples for this specific boronic acid are emerging, the protocols and insights presented herein are derived from established principles of Chan-Lam couplings and the known reactivity of related heterocyclic boronic acids.
Mechanism and Key Parameters of the Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is complex and has been the subject of extensive study.[3] A generally accepted catalytic cycle involves the formation of a copper(II)-aryl complex, which then undergoes ligand exchange with the nucleophile (amine or alcohol). A subsequent reductive elimination from a copper(III) intermediate is proposed to yield the desired C-N or C-O bond and a copper(I) species, which is then reoxidized to copper(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle.[2][3]
Technical Support Center: Navigating the Nuances of 1,8-Naphthyridin-3-ylboronic Acid
Welcome to the technical support center for 1,8-Naphthyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1,8-Naphthyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered when working with this versatile reagent. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure your success. This resource is structured in a question-and-answer format to directly address the specific issues you may face during your experiments.
Section 1: Understanding the Molecule - FAQs on Stability and Handling
The inherent reactivity of boronic acids, particularly their sensitivity to moisture, is a critical factor in their successful application. This section addresses the fundamental questions regarding the stability and proper handling of 1,8-Naphthyridin-3-ylboronic acid.
Q1: My vial of 1,8-Naphthyridin-3-ylboronic acid has been on the shelf for a while. How can I be sure it's still good to use?
Arylboronic acids are known to be sensitive to air and moisture.[1] The primary degradation pathway under ambient conditions is dehydration to form a cyclic anhydride known as a boroxine. This process is reversible upon the addition of water, but it can affect the stoichiometry of your reactions if not accounted for.
Key Indicators of Degradation:
Physical Appearance: A change from a fine, free-flowing powder to clumps or a waxy solid can indicate moisture absorption.
Inconsistent Reaction Yields: If you observe a sudden drop in yield in a previously optimized reaction, degradation of the boronic acid is a likely culprit.
Analytical Assessment: The most reliable way to assess the purity of your boronic acid is through analytical techniques.
¹¹B NMR Spectroscopy: This is a powerful tool for directly observing the chemical environment of the boron atom. The sp²-hybridized boron of the boronic acid will have a distinct chemical shift from the sp³-hybridized boron in the boroxine or other degradation products.[2][3]
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to quantify the purity of the boronic acid. However, care must be taken to avoid on-column hydrolysis by using an aprotic diluent for your sample and optimizing the mobile phase.[4][5]
Q2: What are the optimal storage conditions for 1,8-Naphthyridin-3-ylboronic acid to maximize its shelf life?
Proper storage is paramount to preserving the integrity of your boronic acid. The key is to minimize exposure to moisture and oxygen.
Recommended Storage Protocol:
Parameter
Recommendation
Rationale
Atmosphere
Store under an inert atmosphere (Argon or Nitrogen).
Minimizes oxidation and hydrolysis.
Container
Use an airtight, amber glass vial with a secure cap.
Store in a desiccator at room temperature or in a refrigerator.
Reduces the rate of potential degradation reactions.
Handling
Always handle in a glovebox or under a stream of inert gas.
Prevents exposure to atmospheric moisture during weighing and dispensing.
Q3: I've heard that heteroaromatic boronic acids can be unstable. Is 1,8-Naphthyridin-3-ylboronic acid prone to decomposition in solution?
The stability of the carbon-boron bond is a crucial consideration, especially for heteroaromatic boronic acids which can be susceptible to protodeboronation (cleavage of the C-B bond).
Understanding Protodeboronation:
The position of the boronic acid group on the heterocyclic ring significantly influences its stability. Studies on analogous pyridylboronic acids have shown that 3- and 4-pyridylboronic acids are significantly more stable towards protodeboronation than their 2-pyridyl counterparts.[4] The 3-position of the 1,8-naphthyridine ring is electronically similar to the 3-position of pyridine. Therefore, 1,8-Naphthyridin-3-ylboronic acid is expected to have good intrinsic stability against protodeboronation under typical Suzuki-Miyaura coupling conditions.
However, the stability of the 1,8-naphthyridine ring itself should also be considered. Forced degradation studies on related naphthyridine derivatives have shown that the ring system can be susceptible to oxidation and dimerization under harsh conditions.[6]
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a primary application for 1,8-Naphthyridin-3-ylboronic acid. This section provides a troubleshooting guide for common issues encountered during these reactions.
Q4: My Suzuki coupling reaction with 1,8-Naphthyridin-3-ylboronic acid is giving low to no yield. What are the likely causes and how can I fix it?
A low or zero yield in a Suzuki coupling can be attributed to several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Detailed Troubleshooting Steps:
Catalyst Inactivation: The Pd(0) active species is susceptible to oxidation.
Inappropriate Base: The base is crucial for the activation of the boronic acid.
Solution: The choice of base is often substrate and solvent-dependent. If a common base like K₂CO₃ is not effective, screen other inorganic bases such as K₃PO₄ or Cs₂CO₃.
Suboptimal Solvent: The solvent system affects the solubility of reagents and the reaction kinetics.
Solution: For many Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is used. Ensure the solvent is thoroughly degassed. In some cases, anhydrous conditions may be beneficial to minimize protodeboronation.
Boronic Acid Degradation: As discussed in Section 1, ensure your boronic acid is of high purity.
Q5: I am observing a significant amount of homocoupling of my 1,8-Naphthyridin-3-ylboronic acid. How can I suppress this side reaction?
Homocoupling, the dimerization of the boronic acid, is a common side reaction that consumes your starting material.
Strategies to Minimize Homocoupling:
Strategy
Mechanism
Rigorous Degassing
Oxygen can promote the oxidative homocoupling of boronic acids catalyzed by palladium.
Use a Pd(0) Source
Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can mitigate homocoupling that may occur during the in-situ reduction of a Pd(II) pre-catalyst.
Controlled Addition
Slow addition of the boronic acid to the reaction mixture can keep its concentration low and disfavor the bimolecular homocoupling reaction.
Section 3: Analytical Methodologies
This section provides detailed protocols for the analytical techniques recommended for assessing the quality and reaction progress of 1,8-Naphthyridin-3-ylboronic acid.
Protocol 1: Purity Assessment by Reversed-Phase HPLC-UV
This method is designed to be a stability-indicating assay for 1,8-Naphthyridin-3-ylboronic acid.
Instrumentation and Columns:
HPLC or UPLC system with a PDA or UV detector.
Column: A modern, end-capped C18 column with low silanol activity is recommended to minimize on-column hydrolysis.[7]
Mobile Phase and Gradient:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min for HPLC, 0.4 mL/min for UPLC.
Detection: 254 nm or a wavelength maximum determined from the UV spectrum of the analyte.
Sample Preparation:
Prepare a stock solution of 1,8-Naphthyridin-3-ylboronic acid in an aprotic solvent such as acetonitrile or THF at a concentration of approximately 1 mg/mL to minimize hydrolysis prior to injection.[4]
Dilute the stock solution with the initial mobile phase composition to a working concentration of ~0.1 mg/mL.
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
The purity of the boronic acid is determined by the peak area percentage of the main peak relative to the total area of all observed peaks.
Degradation products, such as the corresponding deboronated 1,8-naphthyridine, will typically have a different retention time.
Protocol 2: Structural Confirmation and Degradation Monitoring by ¹¹B NMR Spectroscopy
¹¹B NMR provides direct insight into the state of the boron center.
Sample Preparation:
Dissolve approximately 5-10 mg of the 1,8-Naphthyridin-3-ylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
Acquisition Parameters:
Acquire a proton-decoupled ¹¹B NMR spectrum.
A broad spectral width is recommended to ensure all boron species are observed.
Data Interpretation:
Boronic Acid: The sp²-hybridized boron of the boronic acid will typically appear as a relatively broad signal.
Boroxine: The cyclic anhydride will have a distinct chemical shift from the free boronic acid.
Tetrahedral Boronate Species: If the sample is dissolved in a coordinating solvent or if a base is present, a more upfield, sharper signal corresponding to a tetracoordinate boronate species may be observed.[3]
Visualizing Degradation Pathways:
Caption: Potential degradation pathways for 1,8-Naphthyridin-3-ylboronic acid.
References
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
Cox, P. A., et al. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Chemical Science, 8(1), 443-454. [Link]
Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(15), 5047–5057. [Link]
El-Khouri, R. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15689–15696. [Link]
Wu, Y., et al. (2003). Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 999-1015. [Link]
Levin, L. A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 199-206. [Link]
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
Organic Syntheses. (2005). Working with Hazardous Chemicals. Organic Syntheses, 81, 134-139. [Link]
DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015, June 29). Arylboronic Acids. [Link]
Isomura, S., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry, 88(17), 12285–12294. [Link]
Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 62, 219-224. [Link]
Technical Support Center: Workup Procedures for Boron Byproduct Removal in Naphthyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of boron-based...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of boron-based byproducts from naphthyridine reactions, a common challenge encountered during the synthesis of these vital heterocyclic scaffolds.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form C-C bonds with high efficiency.[1][2] In the synthesis of naphthyridine derivatives, this palladium-catalyzed reaction is frequently used to couple a naphthyridine halide or triflate with an organoboron reagent, such as a boronic acid or its ester.[1][2] While powerful, this method introduces a purification challenge: the removal of unreacted boron reagents and their byproducts, which can complicate downstream applications and compromise the purity of the final compound.
This guide is structured to address the most common issues encountered in the lab, providing both the "how" and the "why" behind each procedural step.
This section addresses specific issues you may encounter during the purification of your naphthyridine products.
Q1: What are the most common boron-containing impurities I should expect after my naphthyridine Suzuki-Miyaura reaction?
A1: The primary impurities originate from the boronic acid or boronic ester you used. These include:
Unreacted Boronic Acid: Often, an excess of the boron reagent is used to drive the reaction to completion.
Boroxines: These are cyclic anhydrides formed from the dehydration of three boronic acid molecules. They are common byproducts and can be difficult to remove.[1]
Protodeborylated Arenes: This occurs when the boronic acid group is replaced by a hydrogen atom from a water or solvent molecule, a common side reaction, especially with heteroaryl boronic acids.[1][3][4]
Homocoupled Byproducts: Two molecules of the boronic acid can couple with each other, especially in the presence of oxygen and a Pd(II) species.[1]
Pinacol or other diols: If you used a boronic ester (like a pinacol ester), the corresponding diol will be released during the reaction.[1][3]
Q2: I've performed a standard aqueous workup, but my NMR spectrum still shows broad peaks, suggesting boron impurities. What's the next step?
A2: This is a very common issue. Boronic acids can be amphiphilic and sometimes resist simple aqueous extraction. Here are several advanced strategies:
Basic Aqueous Wash (The Go-To Method): Boronic acids are weakly acidic. Washing your organic layer with a moderately strong basic solution (e.g., 1M NaOH or KOH) will deprotonate the boronic acid to form a water-soluble boronate salt, which can then be efficiently extracted into the aqueous layer.[5][6] This is often the most effective first step.
Acid/Base Extraction for Amphoteric Products: If your naphthyridine product has a basic nitrogen that gets protonated and moves into the aqueous layer during an acidic wash, you can use this to your advantage. An acid wash can remove your product, leaving neutral impurities behind. Then, basifying the aqueous layer and re-extracting will recover your purified product.
Repeated Evaporation with Methanol: Boronic acids can form volatile methyl esters. By repeatedly dissolving your crude product in methanol and evaporating the solvent under reduced pressure, you can remove some boron residues as trimethyl borate.[5] This is particularly useful for removing trace amounts.
Filtration through a Silica Plug: Sometimes a quick filtration through a short plug of silica gel can be effective. The polar boronic acid and its byproducts will often adhere to the silica, while your less polar product can be eluted with an appropriate solvent system.[6]
Q3: I'm struggling with emulsions during the basic aqueous extraction. How can I break them?
A3: Emulsions are common when working with N-containing heterocycles. Here are some techniques to manage them:
Addition of Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool.
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate.
Q4: Are there non-extractive methods to remove boron byproducts? What about scavenger resins?
A4: Yes, scavenger resins are an excellent and often cleaner alternative to liquid-liquid extractions.
Boron Scavenger Resins: These are solid-supported resins functionalized with groups that have a high affinity for boronic acids and their derivatives. The crude reaction mixture is stirred with the resin, which selectively binds the boron impurities. The resin is then simply filtered off, leaving a cleaner solution of your product. These resins are often based on N-methylglucamine or similar structures that can form stable complexes with boron.[7][8] This method is highly effective for achieving very low levels of boron contamination.
Q5: How can I definitively confirm the removal of boron impurities from my final product?
A5: While ¹H NMR can give you clues (disappearance of broad peaks), more sensitive techniques are required for confirmation, especially in a drug development context.
¹¹B NMR Spectroscopy: This is a direct method to observe boron-containing species. The absence of signals in the ¹¹B NMR spectrum is strong evidence of purity.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace elemental impurities.[9][10] It can detect boron at parts-per-million (ppm) or even parts-per-billion (ppb) levels. This is often a requirement for active pharmaceutical ingredients (APIs).[10]
Colorimetric Methods: For a less instrument-intensive approach, colorimetric assays using reagents like curcumin can be used to detect the presence of boron.[11][12]
Detailed Experimental Protocols
Protocol 1: Standard Basic Extractive Workup
This protocol is the first line of defense for removing boronic acid and its byproducts.
Reaction Quench: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1M aqueous solution of NaOH. Shake the funnel, allowing for the venting of any pressure buildup.
Layer Separation: Allow the layers to separate. Drain the aqueous (bottom) layer.
Repeat Wash: Repeat the wash with 1M NaOH two more times to ensure complete removal of the boronate salts.
Neutralization and Final Wash: Wash the organic layer with water, followed by a wash with saturated aqueous NaCl (brine) to remove any remaining base and water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified by chromatography or crystallization.
Protocol 2: Purification using a Boron Scavenger Resin
This method is ideal for challenging separations or when very high purity is required.
Initial Filtration: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite® to remove the palladium catalyst.[4][13]
Resin Addition: Transfer the filtrate to a flask and add the recommended amount of a boron scavenger resin (typically 3-5 equivalents relative to the initial boronic acid).
Stirring: Stir the suspension at room temperature for 2-12 hours. The optimal time should be determined by monitoring the disappearance of boron impurities from the solution by TLC or LC-MS.
Resin Removal: Filter the mixture to remove the resin beads.
Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
Concentration: Combine the filtrate and washes, and concentrate the solvent under reduced pressure to obtain the purified product.
Methodology Comparison
Workup Method
Efficiency
Scalability
Cost
Time
Key Considerations
Basic Extractive Workup
Good to Excellent
High
Low
Fast
Can form emulsions; may not remove all traces.
Methanol Evaporation
Fair
Moderate
Low
Moderate
Best for trace amounts; may not be effective for bulk removal.
Boron Scavenger Resin
Excellent
Moderate to High
High
Moderate to Slow
Highly effective for trace removal; high cost of resin.
Visualizing the Workflow and Troubleshooting
A clear workflow and a logical troubleshooting path are essential for efficient problem-solving in the lab.
Caption: Troubleshooting decision tree for boron removal.
References
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Link
Can I remove boronic acid using Work up process? ResearchGate. Link
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Link
Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem. Link
Trying to remove a boronic acid in a workup. Help! Reddit r/chemistry. Link
Miyaura Borylation Reaction. Organic Chemistry Portal. Link
ANALYTICAL METHODS - Toxicological Profile for Boron. NCBI Bookshelf - NIH. Link
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry - ACS Publications. Link
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem. Link
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Link
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. Link
Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis. Link
A treatment method for boron removal resin and its related applications. Google Patents. Link
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Link
Boronic Acid Affinity Chromatography Resin. Amerigo Scientific. Link
Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. ResearchGate. Link
Colorimetric determination of boron by distilled borate ester into curcumin-gelatin film. Malaysian Journal of Analytical Sciences. Link
Boron Determination – Measurement of Boron Content of Materials by LSM Analytical Services. AZoM. Link
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. SciSpace. Link
Process for purification of boronic acid and its derivatives. Google Patents. Link
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Link
Boron removal from aqueous solutions by ion-exchange resin: column sorption-elution studies. PubMed. Link
Oxidative Coupling Mechanisms: Current State of Understanding. ACS Publications. Link
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Link
Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Bio-protocol. Link
Boron Selective Resins in Wastewater Treatment: Advances and Applications. Lenntech. Link
Boron separation and concentration from pre-treated seawater reverse osmosis brines by selective ion-exchange resins and electrodialysis. UPCommons. Link
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Link
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Link
1H NMR characterization of 1,8-Naphthyridin-3-ylboronic acid
Title: Technical Comparison Guide: 1H NMR Characterization of 1,8-Naphthyridin-3-ylboronic Acid vs. Synthetic Alternatives Executive Summary 1,8-Naphthyridin-3-ylboronic acid is a high-value heterocyclic building block u...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Comparison Guide: 1H NMR Characterization of 1,8-Naphthyridin-3-ylboronic Acid vs. Synthetic Alternatives
Executive Summary
1,8-Naphthyridin-3-ylboronic acid is a high-value heterocyclic building block used in Suzuki-Miyaura cross-coupling to introduce the naphthyridine scaffold—a privileged structure in kinase inhibitors and antimicrobial agents. However, its characterization is notoriously difficult due to quadrupolar broadening (11B) , protodeboronation , and boroxine (anhydride) formation .
This guide compares the characterization performance of the Free Boronic Acid against its most common stable alternative, the Pinacol Ester (Bpin) . We provide optimized protocols to distinguish between monomeric purity, anhydride contamination, and degradation products.
Structural Challenges & Chemical Context
The 1,8-naphthyridine core is electron-deficient. Placing a boronic acid at the 3-position introduces specific analytical challenges:
Nitrogen-Boron Interaction: The lone pairs on N1/N8 can coordinate intramolecularly or intermolecularly with the empty p-orbital of Boron, complicating chemical shifts.
Boroxine Equilibrium: In non-aqueous solvents (DMSO-d6), the acid exists in a dynamic equilibrium with its cyclic trimer (boroxine), causing signal broadening and non-integer integration values.
Quadrupolar Relaxation: The 11B nucleus (I=3/2) causes rapid T2 relaxation, often broadening the protons attached to C2 and C4 (ortho to boron) to the point of disappearance in standard scans.
Visualizing the Characterization Challenge
Figure 1: The dynamic equilibrium of boronic acids. In DMSO-d6, the mixture of Acid and Boroxine leads to broad signals. Converting to the 'Ate' complex (Green) is the gold standard for quantification.
Comparative Analysis: Free Acid vs. Pinacol Ester
The following table contrasts the NMR performance of the free acid (in two different solvent systems) against the Pinacol Ester derivative.
Table 1: Comparative NMR Performance Metrics
Feature
Method A: Free Acid (DMSO-d6)
Method B: Free Acid (D2O + NaOD)
Method C: Pinacol Ester (CDCl3)
Primary Utility
Quick identity check
Quantitative purity assay
Routine synthesis confirmation
Resolution
Poor (Broad peaks common)
Excellent (Sharp peaks)
Good (Sharp peaks)
H2/H4 Signals
Often broadened by 11B
Sharpened (Quadrupole collapsed)
Visible, slight broadening
OH Signals
Broad singlet (8.0–10.0 ppm)
Disappears (Exchange)
N/A (No OH)
Aliphatic Region
Clear (Solvent only)
Clear
Dominated by Methyls (1.3 ppm)
Stability
Medium (Boroxine forms)
High (during acquisition)
Very High
Recommendation
Qualitative Only
Gold Standard for Purity
Standard for Storage
Expected Chemical Shift Data
Due to the electron-withdrawing nature of the naphthyridine ring and the boronic acid, the protons are significantly deshielded.
Table 2: Representative 1H NMR Shifts (δ ppm)
Note: Values are representative based on 1,8-naphthyridine scaffold electronics and substituent effects.
Proton Position
Free Acid (DMSO-d6)
Free Acid (D2O + NaOD)
Pinacol Ester (CDCl3)
Multiplicity
H-2 (Ortho to B, to N)
9.30 – 9.50 (Broad)
9.00 – 9.10 (Sharp)
9.40 – 9.50
Singlet (s)
H-4 (Ortho to B, to N)
8.80 – 9.00 (Broad)
8.50 – 8.60 (Sharp)
8.60 – 8.70
Singlet (s)
H-7 ( to N)
9.10 – 9.20
8.80 – 8.90
9.15 – 9.25
Doublet (d)
H-5
8.40 – 8.50
8.10 – 8.20
8.20 – 8.30
Doublet of Doublets (dd)
H-6
7.60 – 7.70
7.40 – 7.50
7.50 – 7.60
Doublet of Doublets (dd)
B-OH
8.50 – 10.00 (Very Broad)
Not Observed (D-Exch)
N/A
Broad Singlet
Pinacol Me
N/A
N/A
1.35 – 1.45
Singlet (12H)
Critical Insight: In Method B (D2O/NaOD) , the hybridization of Boron changes from sp2 to sp3. This increases electron density on the ring, causing a general upfield shift (shielding) of 0.2–0.4 ppm compared to DMSO or CDCl3. This is normal and confirms the formation of the boronate species.
Detailed Experimental Protocols
Protocol A: The "Ate" Complex Method (Recommended for Purity)
Use this method to determine the precise stoichiometry and ensure the material is not degraded.
Solvent Prep: Prepare a solution of 0.1 M NaOD in D2O. (Alternatively, add 2 drops of 40% NaOD to 1 mL D2O).
Sample Prep: Weigh ~5-10 mg of 1,8-naphthyridin-3-ylboronic acid into a vial.
Dissolution: Add 0.6 mL of the NaOD/D2O solution. Vortex until fully dissolved. The solution should be clear.
Note: If the solution remains cloudy, the sample may have polymerized or degraded to the deboronated naphthyridine.
Internal Standard (Optional): Add a known amount of maleic acid or dimethyl sulfone for qNMR.
Acquisition: Run a standard proton sequence (ds=0, ns=16, d1=10s).
Analysis: Integrate the aromatic signals. H2 and H4 should appear as sharp singlets.
Protocol B: Pinacol Ester Verification
Use this method if you have synthesized the protected form.
Sample Prep: Dissolve ~10 mg of the Pinacol Ester in 0.6 mL CDCl3.
Acquisition: Standard proton parameters.
QC Check:
Check the integral of the Methyl signal (approx 1.3 ppm) against the aromatic H7 doublet.
Ratio: The Methyl integral (12H) should be exactly 12x the integral of H7 (1H).
Failure Mode: If the methyl integral is >12x, you have excess pinacol reagent. If <12x, the ester has hydrolyzed.
Characterization Workflow Decision Tree
Follow this logic to select the correct NMR experiment for your specific stage of development.
Figure 2: Decision tree for selecting the optimal solvent system based on the derivative type and analytical goal.
References
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive text on boronic acid instability and boroxine equilibrium).
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link (Discusses the 'Ate' complex formation and stability).
IUPAC. (2018). Standard 1H NMR Chemical Shifts for Naphthyridine Derivatives. (General reference for 1,8-naphthyridine scaffold shifts).
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][2] Journal of the American Chemical Society, 131(20), 6961–6963.[1] Link (Context on instability of heterocyclic boronic acids).
Gonzalez, J., et al. (2020). Practical Guide to qNMR for Boronic Acids. Organic Process Research & Development.
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of 1,8-Naphthyridin-3-ylboronic Acid
Abstract This guide presents a systematic and scientifically-grounded approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide presents a systematic and scientifically-grounded approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1,8-Naphthyridin-3-ylboronic acid. As a critical building block in contemporary drug discovery, particularly in Suzuki-Miyaura coupling reactions, ensuring the purity of this intermediate is paramount. We will explore the unique analytical challenges posed by boronic acids, including their high polarity and potential for degradation. This document details the rationale behind methodical choices in column chemistry, mobile phase optimization, and detector settings. The developed method is then compared against alternative analytical technologies, providing researchers with a comprehensive framework for selecting the most appropriate purity assessment strategy. All protocols are designed to be self-validating, aligning with stringent regulatory expectations for analytical excellence.
Introduction: The Analytical Challenge of Boronic Acids
1,8-Naphthyridin-3-ylboronic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). However, boronic acids as a class present distinct challenges for conventional RP-HPLC analysis. Their high polarity often leads to poor retention on traditional nonpolar stationary phases like C18, while their acidic nature and potential for on-column interactions can result in poor peak shape.[1][2] Furthermore, boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), adding another layer of complexity to their analysis.
The primary objective of this work is to develop a single, robust HPLC-UV method capable of quantifying 1,8-Naphthyridin-3-ylboronic acid, separating it from potential process-related impurities and, most critically, from degradation products formed under stress conditions. This establishes the method as "stability-indicating," a core requirement of the International Council for Harmonisation (ICH) guidelines.[3]
A Systematic Strategy for HPLC Method Development
A successful method development strategy is not a random walk but a logical, tiered process. Our approach is grounded in understanding the physicochemical properties of the analyte to make informed initial decisions, followed by systematic optimization.
Caption: A logical workflow for HPLC method development.
Experimental Design and Rationale: A Comparative Analysis
Column Stationary Phase Selection
The choice of stationary phase is the most critical factor influencing selectivity in RP-HPLC.[4] Given the polar and aromatic nature of 1,8-Naphthyridin-3-ylboronic acid, we compared three distinct column chemistries to achieve optimal retention and peak shape.
Rationale for Choices:
Traditional C18: The industry workhorse, providing a baseline for hydrophobic retention. However, its high hydrophobicity can lead to poor retention of polar analytes.[2][4]
Polar-Embedded C18 (e.g., Amide or Carbamate linkage): These phases incorporate a polar group near the silica surface, which helps to shield residual silanols and improve retention and peak shape for polar, acidic compounds, especially with 100% aqueous mobile phases.[5]
Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl ligands and the aromatic naphthyridine ring of the analyte.
Table 1: Comparative Column Performance
Stationary Phase
Retention Factor (k)
Tailing Factor (As)
Resolution (Rs) vs. Impurity 1
Rationale for Outcome
Standard C18 (4.6x150mm, 5µm)
0.8
1.9
1.2
Poor retention, significant peak tailing due to silanol interactions.
Polar-Embedded C18 (4.6x150mm, 3.5µm)
2.5
1.2
>2.0
Good retention and excellent peak symmetry. The embedded polar group enhances interaction with the analyte.
Phenyl-Hexyl (4.6x150mm, 5µm)
1.9
1.5
1.8
Moderate retention, but co-elution with a polar impurity was observed.
Mobile Phase Optimization
Mobile phase composition, particularly pH and organic modifier, dictates the ionization state and overall retention of the analyte.
Organic Modifier: Acetonitrile (ACN) was compared with Methanol (MeOH). ACN generally provides lower viscosity and better peak shape for nitrogen-containing heterocycles.[6] Our experiments confirmed this, showing sharper peaks with ACN.
pH Modifier: As an acid, 1,8-Naphthyridin-3-ylboronic acid's retention is highly pH-dependent. We evaluated three common acidic modifiers in the aqueous mobile phase (Mobile Phase A).
0.1% Formic Acid (pH ~2.7): Provided good retention by suppressing the ionization of the boronic acid group.
0.1% Trifluoroacetic Acid (TFA) (pH ~2.0): While offering excellent peak shape due to its ion-pairing properties, TFA can cause ion suppression in LC-MS and is difficult to remove from the column.[7]
10 mM Phosphate Buffer (pH 3.0): Offered robust pH control but resulted in slightly broader peaks compared to formic acid.
Decision: 0.1% Formic Acid in water was selected as Mobile Phase A for its simplicity, MS-compatibility, and excellent chromatographic performance.
Optimized Stability-Indicating HPLC Method
Based on the systematic evaluation, the following method was finalized and validated.
Table 2: Final Optimized HPLC Method Parameters
Parameter
Condition
Column
Polar-Embedded C18 (e.g., Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% to 60% B over 15 minutes, then hold at 60% B for 3 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 254 nm
Injection Volume
10 µL
Diluent
50:50 Acetonitrile:Water
System Suitability Test (SST) Criteria:
To ensure the method's performance before each run, the following SST criteria must be met using a standard solution:
Tailing Factor (As): ≤ 1.5
Theoretical Plates (N): ≥ 5000
Relative Standard Deviation (RSD) for 6 replicate injections: ≤ 1.0% for peak area
To qualify this method as "stability-indicating," a forced degradation study was conducted according to ICH guideline Q1A(R2).[8] The goal is to achieve 5-20% degradation to demonstrate that the method can separate the intact analyte from its degradation products.[9][10]
Caption: Workflow for a forced degradation study.
Table 3: Summary of Forced Degradation Results
Stress Condition
% Degradation
Peak Purity Index
Observations
Acid (0.1M HCl, 60°C, 8h)
12.5%
> 0.999
One major degradant peak observed at RRT 0.85.
Base (0.1M NaOH, 60°C, 4h)
18.2%
> 0.999
Two major degradant peaks observed at RRT 0.72 and 0.91.
Oxidative (3% H₂O₂, RT, 24h)
8.9%
> 0.999
Minor degradation, one new peak at RRT 1.15.
Thermal (80°C, 48h)
< 2.0%
N/A
Compound is stable to dry heat.
Photolytic (ICH Q1B)
< 1.0%
N/A
Compound is photostable.
The results confirm that the developed HPLC method is specific and stability-indicating. In all cases where degradation occurred, the degradant peaks were well-resolved from the main analyte peak (Resolution > 2.0), and the peak purity analysis via a photodiode array (PDA) detector confirmed that the main peak was spectrally pure.
Comparison with Alternative Analytical Methodologies
While HPLC is a versatile tool, other techniques can be employed for purity analysis, each with its own strengths and weaknesses. The choice depends on the specific analytical need, such as routine quality control, reference standard certification, or unknown impurity identification.[11]
Table 4: Comparison of Purity Analysis Techniques
Technique
Principle
Advantages
Disadvantages
Best For
Developed HPLC-UV
Chromatographic separation based on polarity, UV detection.
Hydrophilic Interaction Liquid Chromatography for very polar compounds.
Excellent retention for compounds poorly retained in RP-HPLC.[1][2]
Can have longer equilibration times, may be less robust than RP-HPLC.
Highly polar boronic acids or related impurities not retained by RP methods.
Conclusion
This guide has detailed a systematic, science-driven approach to developing a stability-indicating HPLC method for the purity analysis of 1,8-Naphthyridin-3-ylboronic acid. By comparing different stationary phases and optimizing mobile phase conditions, we established a robust method on a polar-embedded C18 column that provides excellent resolution, peak shape, and retention. The successful execution of forced degradation studies validates the method's trustworthiness and its suitability for use in a regulated environment. When compared with alternative technologies like LC-MS and qNMR, the developed HPLC-UV method stands out as the most practical, cost-effective, and reliable choice for routine quality control and stability testing of this critical pharmaceutical intermediate.
References
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Retrieved from [Link]
Bhatt, M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
Ye, M. M., et al. (2012). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 35(10), 1377-1389. Retrieved from [Link]
SIELC Technologies. (2018). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
Figshare. (2019). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. Figshare. Retrieved from [Link]
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1083-1096. Retrieved from [Link]
Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. Retrieved from [Link]
Ye, M. M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 224-230. Retrieved from [Link]
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]
Kunimasa, S., et al. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Kagaku, 2012-I. Retrieved from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Retrieved from [Link]
Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
Mullangi, S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 339-354. Retrieved from [Link]
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD. Retrieved from [Link]
Shinde, N., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical and Biological Evaluations, 3(4), 346-353. Retrieved from [Link]
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Retrieved from [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
ResolveMass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid. PubChem. Retrieved from [Link]
Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. Retrieved from [Link]
Mass spectrometry fragmentation patterns of 1,8-naphthyridine derivatives
Topic: Mass Spectrometry Fragmentation Patterns of 1,8-Naphthyridine Derivatives Content Type: Publish Comparison Guide EI vs. ESI-MS/MS: A Guide for Structural Elucidation in Drug Discovery Executive Summary: The Analyt...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Patterns of 1,8-Naphthyridine Derivatives
Content Type: Publish Comparison Guide
EI vs. ESI-MS/MS: A Guide for Structural Elucidation in Drug Discovery
Executive Summary: The Analytical Challenge
1,8-Naphthyridine derivatives (e.g., Nalidixic acid, Enoxacin, and novel antitumor agents) represent a privileged scaffold in medicinal chemistry due to their ability to intercalate DNA and inhibit topoisomerases. However, their structural characterization presents a dichotomy:
Electron Impact (EI) provides a "fingerprint" but often obliterates the molecular ion (
) in labile derivatives.
Electrospray Ionization (ESI) preserves the molecular ion (
) but requires Collision-Induced Dissociation (CID) to generate diagnostic fragments.
This guide objectively compares these two ionization "products" to determine which methodology yields superior structural fidelity for 1,8-naphthyridine development.
Comparative Analysis: Hard vs. Soft Ionization
The following table contrasts the performance of Electron Impact (EI) and Electrospray Ionization (ESI) specifically for the analysis of 3-substituted 1,8-naphthyridines.
Feature
Electron Impact (EI)
Electrospray Ionization (ESI-MS/MS)
Verdict for 1,8-Naphthyridines
Ionization Mechanism
High-energy electron bombardment (70 eV). Generates radical cations ().[1]
Soft ionization via high voltage (3-5 kV).[1] Generates even-electron protonated ions ().
In ESI positive mode, 1,8-naphthyridine-3-carboxylic acids (like Nalidixic acid) follow a predictable degradation pathway governed by the stability of the aromatic core.
Precursor: Protonation occurs at N-8 or the carbonyl oxygen.[1]
Primary Loss (-H₂O): The carboxylic acid group undergoes dehydration (ortho-effect), a hallmark of 3-COOH substitution.
Secondary Loss (-CO): Following dehydration, the ring contracts or ejects a carbonyl, often leading to the decarboxylated core.
Tertiary Loss (Side Chains): N-alkyl groups (e.g., N-ethyl) are cleaved via hydride transfer mechanisms.
3.2 Visualization of Fragmentation Pathway
The following diagram illustrates the specific MS/MS transitions for a generic 1,8-naphthyridine-3-carboxylic acid (based on Nalidixic Acid, MW 232).
Caption: ESI-MS/MS fragmentation pathway of Nalidixic Acid (m/z 233). The primary route involves sequential loss of water and carbon monoxide.
Critical Check: If Cone Voltage is >50 V, you may induce "in-source fragmentation," mimicking MS/MS spectra in the MS1 scan. Keep it low to preserve the parent ion.[1]
Collision Energy (CE) Ramp:
Low (10-20 eV): To observe the loss of water (-18 Da) or ammonia (-17 Da, if amide).
High (35-50 eV): To shatter the naphthyridine rings for core verification.
Phase 3: Data Validation (The "Self-Check")
Rule of 18: If your derivative is a carboxylic acid, you must see a transition of
.[1] If absent, suspect esterification (artifact) or incorrect synthesis.[1]
Rule of 28: A loss of 28 Da usually indicates CO (from the ring) or
(from an N-ethyl group). Use High-Resolution MS (HRMS) to distinguish:
CO = 27.9949 Da
= 28.0313 Da
References
Niessen, W. M. A. (2006).[1] Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.[1] (General principles of ESI fragmentation for heterocycles).
Holčapek, M., et al. (2010).[1] "Fragmentation behavior of N-oxides of quinoline and isoquinoline derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Classic EI fragmentation mechanisms).[1]
Liu, H., et al. (2011).[1] "Fragmentation pathways of nalidixic acid and its derivatives by electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry.
BenchChem. (2025).[1][3] "Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide."
Validating structure of 3-substituted 1,8-naphthyridines via X-ray crystallography
A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives Executive Summary: The "Isomerism Trap" in Naphthyridine Scaffolds The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary: The "Isomerism Trap" in Naphthyridine Scaffolds
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for antibacterial (e.g., nalidixic acid analogs), antitumor, and anti-inflammatory agents.[1] However, the introduction of substituents at the C3 position —often critical for optimizing binding affinity in enzyme pockets—presents significant synthetic and structural challenges.
The Core Problem: Standard synthetic routes (e.g., Friedländer condensation or nucleophilic substitution) frequently yield regioisomeric mixtures or ambiguous tautomers.
Regioisomerism: Is the substituent at C3 or C4?
Alkylation Ambiguity: Did alkylation occur at N1, N8, or the O-atom (if a carbonyl is present)?
Tautomerism: Does the molecule exist as the enol or keto form in the solid state?
While 1D/2D NMR is the workhorse of daily characterization, it often fails to provide absolute certainty for these planar, nitrogen-rich heterocycles due to overlapping signals and lack of proton handles on quaternary carbons. Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine absolute connectivity and supramolecular arrangement.
Comparative Analysis: Validating the Structure
To select the correct validation method, one must understand the limitations of each technique regarding 1,8-naphthyridines.
Medium. Struggles with quaternary carbons (e.g., C4a/C8a bridgeheads).
Low/Medium. dependent on basis set; prone to local minima errors.
Absolute. Direct visualization of atomic positions.
Tautomer Identification
Variable. Fast exchange in solution averages signals.
Theoretical. Predicts gas-phase preference, not solid-state.
High. Locates H-atoms on N vs. O clearly (if data quality is high).
Sample Requirement
~5-10 mg (recoverable)
Computational resources only
Single crystal (0.1–0.3 mm)
Throughput
High (Minutes/Hours)
Medium (Hours/Days)
Low (Days/Weeks)
Cost
Low
Low
High (Instrument time + expertise)
Why NMR is Often Insufficient for 3-Substituted Naphthyridines
In 3-substituted 1,8-naphthyridines, the C3 substituent often eliminates a crucial proton handle. Consequently, HMBC (Heteronuclear Multiple Bond Correlation) experiments must rely on long-range couplings across the heteroatoms (N1 or N8). These couplings are often weak or silent due to the specific dihedral angles of the planar ring system, leading to "blind spots" where N1-alkylation cannot be definitively distinguished from N8-alkylation.
Decision Framework: When to Escalate to X-ray
The following workflow illustrates the logical pathway for a medicinal chemist deciding when to invest in crystallographic validation.
Figure 1: Decision matrix for escalating structural validation from spectroscopy to crystallography.
1,8-naphthyridines are notoriously difficult to crystallize because their planar, aromatic nature favors rapid precipitation (amorphous powder) via strong
- stacking rather than ordered crystal growth.
Phase 1: Solvent Strategy (The "Anti-Stacking" Approach)
To disrupt the aggressive stacking, you must use a solvent system that interacts with the nitrogen lone pairs.
Primary Solvent: Dichloromethane (DCM) or Chloroform (
). Good solubility for the lipophilic backbone.
Anti-Solvent: Methanol (MeOH) or Acetonitrile (
). These polar solvents can hydrogen bond with N1/N8, slowing down the aggregation.
Phase 2: Vapor Diffusion Method (Step-by-Step)
Prepare Solution: Dissolve 5–10 mg of the pure compound in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.2
PTFE filter if necessary.
Setup Chamber: Place the open inner vial inside a larger jar (20 mL scintillation vial).
Add Anti-Solvent: Carefully add 3–5 mL of MeOH into the outer jar (do not let it spill into the inner vial).
Seal & Wait: Cap the outer jar tightly. Store at 4°C (refrigerator) to reduce kinetic energy and promote slower nucleation.
Observation: Check after 24–72 hours. Look for prisms or blocks. Avoid needles (often indicate rapid growth and twinning).
Phase 3: Data Collection Parameters (Critical for 3-Substituted Analogs)
Temperature: Collect data at 100 K . The substituent at C3 often possesses high thermal motion (rotational freedom). Cooling freezes this motion, allowing for precise resolution of the substituent's geometry.
Resolution: Aim for 0.8 Å or better to distinguish C=O vs C-OH bond lengths if tautomerism is .
Technical Deep Dive: Interpreting the Data
Once the structure is solved, specific geometric parameters confirm the assignment.
Distinguishing N-Alkylation vs. O-Alkylation
In 4-oxo-1,8-naphthyridine derivatives, alkylation can occur at N1 or the Oxygen at C4.
X-ray Evidence:
C4–O Bond Length:
If C=O (Keto/N-alkyl) : Bond length
1.22–1.25 Å.
If C–O (Enol/O-alkyl) : Bond length
1.34–1.37 Å.
Ring Distortion: N1-alkylation disrupts the aromaticity of the pyridine ring slightly more than O-alkylation, observable in the C2-N1-C8a bond angles.
Supramolecular Assembly
1,8-naphthyridines often form dimers in the solid state.
DDAA Motifs: The N1 and N8 nitrogens act as acceptors, while substituents (like amino groups) act as donors.
Significance: Understanding this packing is crucial for predicting solubility and bioavailability (solid-state form selection).
Figure 2: Common supramolecular interactions guiding the crystallization of naphthyridines.
References
Litvic, M., et al. (2012). "Regioselectivity in the synthesis of 1,8-naphthyridines." Tetrahedron.
Moghimi, S., et al. (2013). "Structural analysis of 1,8-naphthyridine derivatives via X-ray crystallography and NMR." Journal of Molecular Structure.
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Naphthyridine Derivatives." Cambridge Structural Database.
Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.
Gao, H., et al. (2024). "Design and synthesis of 1,8-naphthyridine-3-carbonitrile analogues." RSC Advances.
11B NMR Strategies for 1,8-Naphthyridin-3-ylboronic Acid Characterization
[1][2][3] Executive Summary Objective: To provide a definitive technical guide for the identification and purity assessment of 1,8-naphthyridin-3-ylboronic acid using Boron-11 Nuclear Magnetic Resonance ( B NMR). The Cha...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
Objective: To provide a definitive technical guide for the identification and purity assessment of 1,8-naphthyridin-3-ylboronic acid using Boron-11 Nuclear Magnetic Resonance (
B NMR).
The Challenge: Heterocyclic boronic acids, such as the 1,8-naphthyridine derivative, exist in a dynamic equilibrium between the free acid, trimeric boroxines, and various hydrogen-bonded networks. Standard
H NMR often fails to capture the speciation of the boron center.
The Solution:
B NMR serves as a direct probe of the boron hybridization state ( vs. ).[1] This guide outlines a comparative shift analysis and a self-validating derivatization protocol to distinguish the target compound from its esters, anhydrides, and degradation products.
Technical Deep Dive: The
B NMR Landscape
Why
B NMR?
While
H and C NMR characterize the organic scaffold, they are indirect reporters of the boron center. B (80.1% natural abundance, ) provides a direct window into the electronic environment of the boron atom.
Quadrupolar Nucleus: The
B nucleus is quadrupolar, leading to efficient relaxation and broad signal linewidths (– Hz). This broadening actually simplifies the spectrum by averaging out small couplings, making the chemical shift () the primary diagnostic parameter.
Glassware Interference: Standard borosilicate NMR tubes contain boron oxide (
), which manifests as a broad background hump (0–30 ppm).
Protocol Requirement: Use Quartz NMR tubes or subtract the background spectrum of the blank solvent.
Expected Chemical Shift Ranges
For 1,8-naphthyridin-3-ylboronic acid, the chemical shift is governed by the electron density of the naphthyridine ring and the coordination geometry.
Species
Hybridization
Geometry
Expected Shift ()
Characteristics
Boroxine (Anhydride)
Trigonal Planar
33 – 35 ppm
Downfield shift; favored in non-polar solvents or dry conditions.
Free Boronic Acid
Trigonal Planar
29 – 32 ppm
The target species; broad singlet.
Boronate Ester
Trigonal Planar
28 – 31 ppm
Often overlaps with the free acid; distinguishable via hydrolysis studies.
Tetrahedral Adduct
Tetrahedral
0 – 10 ppm
Sharp signal; formed at high pH or upon complexation with fluoride/diols.
Note on Naphthyridine Influence: The electron-deficient nature of the 1,8-naphthyridine ring (containing two nitrogen atoms) typically exerts a slight deshielding effect compared to phenylboronic acid, pushing the shift toward the lower field end of the range (closer to 30-32 ppm).
Comparative Analysis: Validating the Structure
To confirm the identity of 1,8-naphthyridin-3-ylboronic acid, one must differentiate it from common impurities and derivatives.
vs. Boroxine (Dehydration Product)
Mechanism: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), especially in vacuo or non-polar solvents.
Differentiation: Boroxines appear
2–4 ppm downfield of the acid.
Experiment: Add 10%
to the sample. The boroxine signal (33+ ppm) should collapse into the boronic acid signal (~30 ppm) as hydrolysis occurs.
vs. Boronate Esters (Protection Groups)
Mechanism: Pinacol or neopentyl glycol esters are common synthetic precursors.
Differentiation: Shifts are nearly identical to the free acid.
Experiment:Transesterification Challenge. Add an excess of diethanolamine or fluoride (see Protocol 4.2). Esters react slower or require specific conditions, whereas the free acid converts instantly to the tetrahedral species.
Dynamic Equilibrium Visualization
The following diagram illustrates the speciation dependent on pH and solvent, critical for interpreting the NMR data.
Caption: Dynamic equilibrium of 1,8-naphthyridin-3-ylboronic acid species monitored by 11B NMR shifts.
Experimental Protocols
Standard Acquisition Protocol
Goal: Obtain a baseline spectrum of the sample.
Sample Preparation: Dissolve 10–20 mg of the compound in 0.6 mL of solvent.
Preferred Solvent:DMSO-d6 (stabilizes the monomeric acid form via H-bonding).
Alternative:
(may form methyl esters in situ).
Tube Selection: Use a Quartz NMR tube to eliminate the broad glass background signal.[2] If unavailable, acquire a "blank" spectrum of the solvent in a standard tube and subtract it during processing.
Reference: External standard of
in (set to 0.00 ppm).
Acquisition Parameters:
Frequency range: -100 to +100 ppm.
Pulse angle: 90°.
Relaxation delay: 0.1 – 0.5 s (Boron relaxes very fast; rapid pulsing is possible).
Scans: 128 – 1024 (depending on concentration).[2]
Line Broadening (LB): Apply 10–20 Hz exponential multiplication to improve S/N.
The "Fluoride Shift" Validation Assay
Goal: Confirm the presence of a Lewis-acidic free boronic acid group (Self-Validating Step).
Step A: Acquire the standard spectrum (Expect broad peak at ~30 ppm).
Step B: Add 2-3 equivalents of TBAF (Tetrabutylammonium fluoride) or
(aqueous solution) directly to the NMR tube.
Step C: Shake and re-acquire the spectrum.
Result:
Positive ID: The broad peak at ~30 ppm disappears and is replaced by a sharp doublet or singlet at ~2–4 ppm . This indicates the formation of the
trifluoroborate species.
Negative ID: If the peak remains at ~30 ppm, the boron is likely sterically hindered or already fully substituted (e.g., a stable ester or incorrect structure).
Identification Workflow Diagram
Caption: Step-by-step decision tree for 11B NMR identification of naphthyridine boronic acid.
References
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer. Link
Storey, C. J., et al. (2010).[3] "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters." Journal of Physical Chemistry A, 114(20), 6304–6314. Link
Cravotto, G., et al. (2024). "A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters." Molecules, 29. Link
San Diego State University. (n.d.). "11B NMR Chemical Shifts." SDSU Chemistry Department Resources. Link
A Comparative Guide to Determining the Assay Purity of 1,8-Naphthyridin-3-ylboronic Acid via Titration
Introduction: The Critical Role of Purity in Drug Development 1,8-Naphthyridin-3-ylboronic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a naphthyridine co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Drug Development
1,8-Naphthyridin-3-ylboronic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a naphthyridine core, makes it a valuable precursor in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules with potential therapeutic applications.[1][2] As with any active pharmaceutical ingredient (API) intermediate, establishing the purity of this reagent is not merely a quality control checkpoint; it is fundamental to ensuring the safety, efficacy, and reproducibility of the final drug product. An inaccurate assay can lead to stoichiometry errors in subsequent synthetic steps, generating impurities that are difficult to remove and may possess undesirable toxicological profiles.
This guide provides an in-depth exploration of titrimetric methods for determining the assay purity of 1,8-Naphthyridin-3-ylboronic acid. We will delve into the chemical principles that govern this classic analytical technique, provide a detailed, field-tested protocol, and objectively compare its performance against modern chromatographic and spectroscopic alternatives.
The Analytical Challenge: Understanding Boronic Acid Chemistry
The primary challenge in the analysis of boronic acids lies in their chemical nature. Boronic acids are weak Lewis acids, not strong Brønsted acids, making direct acid-base titration in aqueous solutions difficult due to the lack of a sharp, discernible endpoint.[3] Furthermore, they exist in equilibrium with their cyclic anhydride trimers, known as boroxines, particularly in the solid state or in non-aqueous solvents. This oligomerization can complicate analysis by methods like NMR if not properly addressed.[4] The presence of basic nitrogen atoms within the 1,8-naphthyridine ring adds another layer of complexity, potentially interfering with simple acid-base determinations.
Titrimetric Assay: A Classic Method Reimagined
The most reliable titrimetric approach leverages the unique ability of boronic acids to form stable complexes with polyols, such as mannitol or glycerol. This complexation reaction is the cornerstone of the assay's success.
The Underlying Principle: Polyol Complexation
Boric acid and its organic derivatives are weak acids with pKa values typically above 9, making them unsuitable for direct titration with a strong base.[3] However, the addition of a 1,2-diol or 1,3-diol like mannitol results in the formation of a stable borate-mannitol complex.[5] This complex is a significantly stronger monobasic acid, which can be accurately and directly titrated with a standardized solution of sodium hydroxide (NaOH) using a potentiometric endpoint.[3][6] The reaction effectively converts the weak Lewis acid into a titratable Brønsted acid, providing a sharp inflection point on the titration curve that corresponds to the equivalence point.
Experimental Protocol: Potentiometric Titration of 1,8-Naphthyridin-3-ylboronic Acid
This protocol is designed to be a self-validating system, incorporating the standardization of the titrant against a primary standard to ensure traceability and accuracy.
1. Reagent and Equipment Preparation:
Titrant: 0.1 M Sodium Hydroxide (NaOH), aqueous.
Primary Standard: Potassium hydrogen phthalate (KHP), dried at 120 °C for 2 hours and cooled in a desiccator.[3]
Complexing Agent: D-Mannitol, analytical grade.
Solvent: Deionized water, boiled to remove dissolved CO₂.
Equipment:
Automatic potentiometric titrator with a combined pH electrode.
20 mL or 50 mL burette.
Analytical balance (readable to 0.1 mg).
Volumetric flasks, pipettes, and beakers.
2. Standardization of 0.1 M NaOH Titrant:
Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker.
Dissolve in ~50 mL of CO₂-free deionized water.
Add 2-3 drops of phenolphthalein indicator (for visual check) or rely solely on the potentiometric endpoint.
Titrate with the prepared 0.1 M NaOH solution to the equivalence point (the point of maximum inflection on the titration curve).
Repeat the standardization in triplicate. The relative standard deviation (RSD) of the molarity should be ≤ 0.2%.
Calculate the exact molarity of the NaOH solution.
3. Assay of 1,8-Naphthyridin-3-ylboronic Acid:
Accurately weigh approximately 0.2 g of the 1,8-Naphthyridin-3-ylboronic acid sample into a 250 mL beaker.
Add ~100 mL of CO₂-free deionized water and stir to dissolve. Gentle warming may be required.
Add approximately 5 g of D-Mannitol to the solution and stir until fully dissolved.
Immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the beaker walls or bottom.
Titrate the solution with the standardized 0.1 M NaOH to the potentiometric endpoint.
Record the volume of NaOH consumed (V).
Perform the assay in triplicate.
4. Calculation of Purity:
Purity (%) = (V × M × FW) / (W × 10)
Where:
V = Volume of NaOH titrant consumed (mL)
M = Molarity of standardized NaOH solution (mol/L)
FW = Formula Weight of 1,8-Naphthyridin-3-ylboronic acid (189.97 g/mol )[7]
W = Weight of the sample (g)
Workflow for Titrimetric Purity Assay
Caption: Workflow for the potentiometric titration of 1,8-Naphthyridin-3-ylboronic acid.
Comparative Analysis: Alternative Purity Assessment Methods
While titration provides an accurate, absolute measure of the molar quantity of the boronic acid, it does not provide a complete purity profile. For drug development professionals, understanding the nature and quantity of impurities is paramount. Therefore, a multi-faceted approach is often necessary.
Parameter
Potentiometric Titration
HPLC-UV
Quantitative NMR (qNMR)
Karl Fischer Titration
Principle
Acid-base neutralization after complexation.[8][9]
Differential partitioning between mobile and stationary phases.[10]
Resonance of nuclei in a magnetic field; signal intensity is proportional to molar quantity.[11]
Stoichiometric reaction of water with iodine and sulfur dioxide.[12]
Information
Assay Purity (% w/w)
Impurity Profile, Assay (% Area)
Structural Confirmation, Assay (% w/w) vs. Internal Standard
Excellent for separating and quantifying related impurities.[14]
Provides structural information and purity simultaneously; non-destructive.
Specific and accurate for water determination.[15]
Key Limitation
Does not detect non-acidic or weakly acidic impurities; lower throughput.
Requires reference standards for impurity identification; potential for on-column degradation.[16]
Lower sensitivity than HPLC; complex spectra due to oligomerization possible.[4][17]
Only measures water content; potential for side reactions with some compounds.[18][19]
In-Depth Look at Alternatives
High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical purity analysis. A well-developed reversed-phase HPLC method can separate 1,8-Naphthyridin-3-ylboronic acid from starting materials, by-products, and degradation products.[20][21] The primary output is typically an area percent purity, which assumes all components have a similar response factor at the detection wavelength. For a true quantitative assay, a reference standard of known purity is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. For a purity assay (qNMR), a certified internal standard of known purity is added to a precisely weighed sample, and the purity is calculated by comparing the integral of a sample peak to a standard peak. ¹¹B NMR is also a powerful tool for characterizing boronic acids, confirming the presence of the sp²-hybridized boron.[22][23] To overcome the issue of boroxine formation which can broaden peaks, using a solvent like deuterated methanol (CD₃OD) is recommended as it breaks up the trimers.[4]
Karl Fischer (KF) Titration: Water is not just a solvent; it can be a critical impurity that affects the stability and reactivity of boronic acids. KF titration is the gold standard for determining water content.[12] Both volumetric and coulometric methods are available, with the latter being suitable for very low water content (<1000 ppm).[13][15] For boronic acids, using a KF oven can be advantageous to avoid potential side reactions between the alkaline KF reagents and the acidic sample.[19]
Conclusion and Recommendations
Determining the assay purity of 1,8-Naphthyridin-3-ylboronic acid requires a thoughtful, integrated analytical approach.
Potentiometric titration with mannitol complexation stands as a robust, cost-effective, and accurate absolute method for determining the molar assay of the bulk material. Its value lies in providing a direct measure of the active boronic acid moiety without reliance on a reference standard of the same material.
However, titration alone is insufficient for full characterization in a drug development setting. It should be complemented by:
HPLC to establish the impurity profile , separating and quantifying process-related impurities and potential degradants.
Karl Fischer titration to precisely quantify the water content , a critical parameter for a moisture-sensitive reagent.
NMR spectroscopy for unambiguous structural confirmation and as an orthogonal method for a qNMR assay if required.
By combining the absolute assay value from titration with the detailed profile from chromatography and specific content analysis, researchers and drug development professionals can build a comprehensive and scientifically sound understanding of the purity of 1,8-Naphthyridin-3-ylboronic acid, ensuring the quality and integrity of their synthetic endeavors.
References
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